molecular formula C14H14N2O3S B194098 N-Acetyl dapsone CAS No. 565-20-8

N-Acetyl dapsone

Numéro de catalogue: B194098
Numéro CAS: 565-20-8
Poids moléculaire: 290.34 g/mol
Clé InChI: WDOCBIHNYYQINH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Monoacetyldapsone (MADDS) is a primary metabolite of Dapsone (4,4'-diaminodiphenyl sulfone), formed in the body via the enzymatic activity of N-acetyltransferase . This conversion is subject to genetic polymorphism, making Monoacetyldapsone a critical analyte in research focused on determining acetylator phenotype . The plasma ratio of Monoacetyldapsone to Dapsone is a well-established metric for classifying individuals as rapid or slow acetylators, which is a key factor in pharmacokinetic studies and understanding individual variations in drug metabolism . In research settings, Monoacetyldapsone is widely used to study the complex pharmacokinetics of Dapsone. Studies have shown that Dapsone and Monoacetyldapsone exhibit reversible metabolism, establishing a pseudoequilibrium in vivo . Furthermore, in vitro investigations using human and rat liver microsomes indicate that Monoacetyldapsone can inhibit the N-hydroxylation of Dapsone, a pathway linked to hematological toxicity . This makes it a valuable compound for investigating drug-drug interactions and metabolic pathways that influence drug safety and efficacy. This product is presented as a high-purity chemical standard for research applications. It is intended for use in analytical methods development, in vitro metabolic studies, and as a reference standard in chromatographic assays (e.g., HPLC) for quantifying metabolite levels in biological samples . Monoacetyldapsone is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOCBIHNYYQINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205040
Record name Monoacetyldapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-20-8
Record name Monoacetyldapsone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoacetyldapsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 565-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Monoacetyldapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monoacetyl dapsone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOACETYLDAPSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Acetyl dapsone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl dapsone (B1669823), also known as monoacetyldapsone (MADDS), is the primary metabolite of the sulfone antibiotic dapsone. Dapsone is a cornerstone in the treatment of leprosy and sees significant use in managing various dermatological and infectious diseases. The acetylation of dapsone to N-Acetyl dapsone is a critical step in its metabolism, influencing both its therapeutic efficacy and toxicological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Identification

This compound is formed by the acetylation of one of the amino groups of its parent compound, dapsone. This modification significantly alters the molecule's properties.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide[1][2][3]
CAS Number 565-20-8[1][2][4]
Molecular Formula C₁₄H₁₄N₂O₃S[1][2][4]
Molecular Weight 290.34 g/mol [2][4][5]
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N[2][3]
InChI InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)[1][2][3]
Synonyms Monoacetyldapsone, MADDS, Acetyldapsone[3][6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Off-white solid[7]
Melting Point Data for the diacetylated form (acedapsone) is 289-292 °C. The melting point for monoacetylated dapsone is not consistently reported.[8]
Solubility Soluble in Methanol (B129727) (MeOH).[7] Solubility in other solvents includes DMF (30 mg/ml), DMSO (30 mg/ml), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml).[9][7][9]
pKa Data not readily available for this compound. The parent compound, dapsone, has a pKa of 2.41.[10]
LogP 0.9 (Predicted)[11]
UV Absorption (λmax) 258, 297, 362 nm[9]

Metabolism of Dapsone to this compound

Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[1][5] The N-acetylation pathway, mediated by the N-acetyltransferase (NAT) enzymes, particularly NAT2, leads to the formation of this compound (monoacetyldapsone).[3][12] This is considered the major route of dapsone metabolism.[5] A state of equilibrium is achieved through subsequent deacetylation back to dapsone.[9]

The alternative N-hydroxylation pathway is mediated by cytochrome P450 enzymes (such as CYP3A4 and CYP2E1) and results in the formation of dapsone hydroxylamine (B1172632) (DDS-NHOH).[5][12] This metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[5][6] this compound can also undergo hydroxylation to form mono-acetyl dapsone hydroxylamine (MADDS-NHOH).[5]

Dapsone_Metabolism Dapsone Dapsone MADDS This compound (MADDS) Dapsone->MADDS N-acetyltransferase (NAT2) DDS_NHOH Dapsone Hydroxylamine (DDS-NHOH) Dapsone->DDS_NHOH Cytochrome P450 (e.g., CYP3A4, CYP2E1) MADDS->Dapsone Deacetylation MADDS_NHOH Mono-acetyl Dapsone Hydroxylamine (MADDS-NHOH) MADDS->MADDS_NHOH Hydroxylation Toxicity Hematological Toxicity DDS_NHOH->Toxicity

Metabolic pathway of Dapsone.

Experimental Protocols

Synthesis of this compound

Acedapsone (B1665412) (diacetyldapsone) can be synthesized by the acetylation of dapsone.[13] While a specific protocol for the exclusive synthesis of monoacetyl dapsone was not detailed in the search results, a general approach would involve the controlled acetylation of dapsone, followed by purification to isolate the monoacetylated product.

Analytical Determination of this compound

The simultaneous determination of dapsone and this compound in biological matrices is crucial for pharmacokinetic studies and for determining a patient's acetylator phenotype. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

4.2.1. HPLC-UV Method for Dapsone and this compound in Plasma

This method allows for the simultaneous quantification of dapsone and its primary metabolite, this compound.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., phenacetin).

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl ether) at an alkaline pH.[14]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18 column (e.g., 5 µm particle size).[14][15]

    • Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile (B52724).[14] For example, a 70:30 (v/v) mixture of water and methanol can be used.[14]

    • Flow Rate: Typically 1 mL/min.[14]

    • Detection: UV detection at a wavelength of 286 nm or 297 nm.[14]

4.2.2. LC-MS/MS Method for Enhanced Sensitivity

For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

  • Sample Preparation:

    • Plasma samples are subjected to liquid-liquid extraction using a solvent such as tertiary butyl methyl ether.[15][16]

    • An internal standard (e.g., Dapsone-d8) is used for quantification.[15]

  • LC-MS/MS Conditions:

    • Column: A reversed-phase column such as a Chromolith C18.[16]

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate).[15][16]

    • Flow Rate: 0.8 mL/min.[15]

    • Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[15][16] The specific ion transitions monitored are m/z 249.3→156.1 for Dapsone and m/z 291.1→156.0 for this compound.[16]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Injection Inject into HPLC System Evap_Recon->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

General workflow for HPLC analysis.

Mechanism of Action and Biological Significance

The primary mechanism of action of the parent drug, dapsone, is the inhibition of dihydrofolic acid synthesis in susceptible bacteria by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthetase.[1][17] This bacteriostatic effect is crucial in the treatment of leprosy.

Dapsone also exhibits significant anti-inflammatory properties, which are attributed to the inhibition of neutrophil activity.[18] It achieves this by inhibiting the myeloperoxidase-H2O2-halide-mediated cytotoxic system in neutrophils, thereby reducing the production of reactive oxygen species and other inflammatory mediators.[17][18]

The role of this compound in the overall therapeutic effect is complex. While it is generally considered to be a less active metabolite than dapsone, its formation and subsequent deacetylation contribute to the prolonged half-life of dapsone in the body. The ratio of this compound to dapsone in the plasma is used to determine an individual's acetylator phenotype (slow vs. fast acetylators), which can influence the dosing regimen and the potential for adverse effects.[2]

Conclusion

This compound is a key metabolite in the pharmacology of dapsone. A thorough understanding of its chemical properties, metabolic fate, and analytical determination is essential for the optimization of dapsone therapy and the development of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

The Biological Activity of N-Acetyl Dapsone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl dapsone (B1669823) (NAD), also known as monoacetyldapsone (MADDS), is the primary metabolite of the widely used anti-inflammatory and antimicrobial drug, dapsone. While the pharmacological effects of dapsone are well-documented, the specific biological activities of its N-acetylated metabolite are less comprehensively understood. This technical guide provides an in-depth overview of the current knowledge on the biological activity of N-acetyl dapsone, with a focus on its quantitative effects, the experimental protocols used to assess its activity, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of dapsone and its derivatives.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with potent anti-inflammatory and immunomodulatory properties.[1] It is a cornerstone in the treatment of leprosy and is also used for various dermatological conditions characterized by neutrophilic infiltrates.[1][2] Following administration, dapsone is primarily metabolized in the liver via two main pathways: N-acetylation to this compound (NAD) and N-hydroxylation to dapsone hydroxylamine (B1172632).[1][3] The N-acetylation is catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, leading to significant inter-individual variations in the ratio of dapsone to NAD.[4] While dapsone hydroxylamine is considered the more toxic metabolite, the biological significance of NAD is an area of active investigation.[1][3] This guide will focus on the known biological activities of NAD.

Quantitative Data on Biological Activity

A direct quantitative comparison of the biological activities of this compound and its parent compound, dapsone, is crucial for understanding its pharmacological contribution. The following tables summarize the available quantitative data.

Table 1: Comparative Anti-Inflammatory and Neutrophil-Modulating Activity
ParameterDapsoneThis compound (NAD/MADDS)Reference(s)
Inhibition of Myeloperoxidase (MPO) IC50 ≈ 1 µMData not available[5]
Antagonism of Leukotriene B4 (LTB4) Binding 10-100 µM shows antagonismData not available[6]
Inhibition of Polymorphonuclear Leukocyte (PMN) Trafficking (in vivo) Not specifiedNo inhibitory activity observed[7]
Inhibition of fMLP-stimulated Neutrophil Adherence IC50 ≈ 150 µg/mLData not available[8]
Inhibition of IL-8 Secretion from LPS-stimulated Bronchial Epithelial Cells Significant inhibitionData not available[9]

IC50: Half-maximal inhibitory concentration; fMLP: N-formylmethionyl-leucyl-phenylalanine; LPS: Lipopolysaccharide; IL-8: Interleukin-8.

Table 2: Comparative Antimicrobial Activity
OrganismDapsone MIC (µg/mL)This compound (NAD/MADDS) MIC (µg/mL)Reference(s)
Propionibacterium acnesMIC90 = 8Data not available[10]
Staphylococcus aureus (MSSA & MRSA)MIC50 = 256, MIC90 = 512Data not available[11][12]
Streptococcus pyogenesMIC50 = 32, MIC90 = 512Data not available[12]
Enterococcus faecalisMIC50 = 256, MIC90 = 512Data not available[12]

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit the growth of 50%/90% of isolates; MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Table 3: Pharmacokinetic Parameters of Dapsone and this compound (Oral Administration)
ParameterDapsoneThis compound (NAD/MADDS)Reference(s)
Time to Peak Concentration (Tmax) ~4 hours3.8 - 4.3 hours[13][14]
Elimination Half-life (t1/2) ~30 hours20 - 21 hours[13][14]
Protein Binding ~70-90%Almost completely protein bound[14][15]
Volume of Distribution (Vd) ~1.5 L/kgData not available[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of dapsone and its metabolites. These protocols can be adapted for the specific investigation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of Dapsone and this compound

Objective: To determine the concentrations of dapsone and this compound in biological samples (e.g., plasma, serum).

Methodology:

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., phenacetin).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl ether) at an alkaline pH.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detection at 295 nm.[17]

  • Quantification:

    • Generate a standard curve using known concentrations of dapsone and this compound.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Myeloperoxidase (MPO) Activity Assay

Objective: To measure the inhibitory effect of this compound on myeloperoxidase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a potassium phosphate (B84403) buffer (50 mM, pH 6.0).

    • Prepare a 0.5% hexadecyltrimethylammonium bromide (HTAB) homogenization buffer.

    • Prepare an assay reagent containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide in the phosphate buffer.[17]

  • Sample Preparation:

    • Homogenize tissue samples or cell lysates in the HTAB buffer.

    • Centrifuge to remove cellular debris and collect the supernatant containing MPO.[17]

  • Assay Procedure:

    • Add the sample supernatant to a cuvette containing the assay reagent.

    • Incubate with varying concentrations of this compound.

    • Measure the change in absorbance at 460 nm over time using a spectrophotometer. The rate of change is proportional to MPO activity.[4][18]

Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant like leukotriene B4 (LTB4).

Methodology:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using dextran (B179266) sedimentation followed by density gradient centrifugation over Ficoll-Paque.

    • Resuspend the isolated neutrophils in a suitable buffer.[19]

  • Chemotaxis Assay (Boyden Chamber):

    • Place a chemoattractant (e.g., LTB4) in the lower chamber of a Boyden chamber.

    • Add neutrophils, pre-incubated with or without this compound, to the upper chamber, which is separated by a porous membrane.

    • Incubate to allow for cell migration.[20]

  • Quantification of Migration:

    • After incubation, count the number of neutrophils that have migrated to the lower chamber using a microscope or a plate reader-based method (e.g., measuring ATP content of migrated cells).[20][21]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of dapsone, and likely this compound, are mediated through the modulation of several key signaling pathways, primarily in neutrophils.

Metabolic Pathway of Dapsone

Dapsone undergoes metabolism in the liver, leading to the formation of this compound and dapsone hydroxylamine. This metabolic process is a critical determinant of both the therapeutic efficacy and toxicity of dapsone.

G Dapsone Dapsone NAD This compound (NAD/MADDS) Dapsone->NAD N-Acetyltransferase 2 (NAT2) Dapsone_Hydroxylamine Dapsone Hydroxylamine Dapsone->Dapsone_Hydroxylamine Cytochrome P450 (e.g., CYP2E1, CYP2C9, CYP3A4)

Dapsone Metabolic Pathway
Inhibition of Leukotriene B4 (LTB4) Signaling

Dapsone has been shown to antagonize the binding of the potent chemoattractant LTB4 to its G-protein coupled receptors (GPCRs), BLT1 and BLT2, on neutrophils.[6][22] This interference disrupts the downstream signaling cascade that leads to neutrophil activation and chemotaxis.

G cluster_membrane Cell Membrane GPCR LTB4 Receptor (BLT1/BLT2) G_Protein G-Protein (Gi) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates LTB4 Leukotriene B4 (LTB4) LTB4->GPCR Binds Dapsone Dapsone / NAD Dapsone->GPCR Antagonizes IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Influx Calcium Influx IP3_DAG->Ca_Influx Induces Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, Respiratory Burst) Ca_Influx->Neutrophil_Activation Leads to

Inhibition of LTB4 Signaling by Dapsone
Experimental Workflow for Assessing Neutrophil Chemotaxis Inhibition

The following diagram illustrates a typical workflow for an in vitro experiment designed to evaluate the inhibitory effect of a compound like this compound on neutrophil chemotaxis.

G Start Isolate Human Neutrophils Incubate Pre-incubate Neutrophils with this compound Start->Incubate Boyden_Chamber Boyden Chamber Assay Incubate->Boyden_Chamber Add_Chemoattractant Add LTB4 to Lower Chamber Boyden_Chamber->Add_Chemoattractant Add_Neutrophils Add Neutrophils to Upper Chamber Boyden_Chamber->Add_Neutrophils Incubate_Migration Incubate for Migration Add_Chemoattractant->Incubate_Migration Add_Neutrophils->Incubate_Migration Quantify Quantify Migrated Neutrophils Incubate_Migration->Quantify Analyze Analyze Data & Determine IC50 Quantify->Analyze

Neutrophil Chemotaxis Inhibition Assay Workflow

Discussion and Future Directions

The available evidence suggests that this compound possesses biological activities, although it appears to be less potent as an anti-inflammatory agent compared to the hydroxylamine metabolite, at least in terms of inhibiting neutrophil trafficking in vivo.[7] The antimicrobial activity of NAD has not been extensively studied, and direct comparisons with dapsone are needed to ascertain its contribution to the overall therapeutic effect.

Future research should focus on:

  • Quantitative comparison: Determining the IC50 and MIC values of this compound for a range of inflammatory and microbial targets to directly compare its potency with dapsone and dapsone hydroxylamine.

  • Mechanism of action: Elucidating the specific molecular interactions of this compound with its targets, such as myeloperoxidase and leukotriene B4 receptors.

  • In vivo studies: Conducting further in vivo studies to evaluate the anti-inflammatory and antimicrobial efficacy of this compound independently of dapsone.

  • Impact of NAT2 polymorphism: Investigating how different N-acetyltransferase 2 genotypes, which lead to "fast" or "slow" acetylator phenotypes, influence the therapeutic and adverse effects of dapsone through the differential production of this compound.

Conclusion

This compound is a major metabolite of dapsone with demonstrable, albeit not fully characterized, biological activities. While it appears to be less active than other dapsone metabolites in certain inflammatory models, its high circulating concentrations in individuals, particularly "fast acetylators," suggest that it may still contribute to the overall pharmacological profile of dapsone. A more comprehensive understanding of the quantitative biological activities and mechanisms of action of this compound is essential for optimizing the clinical use of dapsone and for the development of new sulfone-based therapeutics with improved efficacy and safety profiles.

References

Pharmacological Profile of Monoacetyldapsone (MADDS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoacetyldapsone (MADDS) is the principal metabolite of dapsone (B1669823), a sulfone drug with well-established anti-inflammatory and antimicrobial properties.[1][2] Dapsone is utilized in the treatment of various conditions, including leprosy, dermatitis herpetiformis, and acne.[3][4] The metabolic conversion to MADDS is a critical determinant of the parent drug's pharmacokinetic profile and influences the overall balance between therapeutic efficacy and potential toxicity. This document provides an in-depth technical overview of the pharmacological profile of MADDS, tailored for researchers, scientists, and professionals in drug development. It covers the pharmacokinetics, pharmacodynamics, and key experimental methodologies relevant to the study of this significant metabolite.

Pharmacokinetics

The pharmacokinetic profile of MADDS is intrinsically linked to the metabolism of its parent compound, dapsone. Following oral administration, dapsone is almost completely absorbed and then undergoes extensive metabolism, primarily in the liver.[5]

1.1. Metabolism Dapsone is metabolized via two primary, independent pathways: N-acetylation and N-hydroxylation.[6]

  • N-acetylation: Dapsone is acetylated by the hepatic N-acetyltransferase (NAT) enzyme to form monoacetyldapsone (MADDS).[5][7] This reaction is reversible, and an equilibrium is maintained between acetylation and deacetylation, allowing MADDS to be converted back to dapsone.[2][5] The rate of acetylation is genetically determined, leading to a bimodal population distribution of "slow" and "rapid" acetylators.[8]

  • N-hydroxylation: Concurrently, dapsone is hydroxylated by cytochrome P-450 enzymes to produce dapsone hydroxylamine (B1172632) (DDS-NOH).[5][7] This metabolite is highly reactive and is considered responsible for both the therapeutic anti-inflammatory effects and the primary adverse effects of dapsone, such as methemoglobinemia and hemolysis.[5][7]

1.2. Distribution Both dapsone and MADDS exhibit significant binding to plasma proteins. However, the extent of binding differs substantially. Dapsone is approximately 70-90% bound to plasma proteins, whereas MADDS is almost completely protein-bound (approximately 91-99%).[5][8][9] This high degree of protein binding for MADDS limits its volume of distribution and its availability as a free, active compound. Dapsone distributes throughout total body water and is found in various tissues and fluids, including sweat, saliva, and breast milk.[5][8]

1.3. Elimination The elimination half-life for both dapsone and MADDS is similar, typically ranging from 20 to 30 hours.[10][11][12] Approximately 70-85% of a dapsone dose is excreted via the urine, primarily as water-soluble metabolites, including N-glucuronides and N-sulphates.[5][8][13]

Table 1: Summary of Pharmacokinetic Parameters for Dapsone and MADDS

ParameterDapsone (DDS)Monoacetyldapsone (MADDS)Reference(s)
Bioavailability (Oral) >86%Not Applicable (Metabolite)[5]
Time to Peak Plasma Conc. (Tmax) 2 - 8 hours3.8 - 4.3 hours[5][10]
Elimination Half-life (T½) 10 - 50 hours (average 20-30)~20 - 21 hours[3][10][11]
Plasma Protein Binding 70 - 90%~99%[5][8]
Primary Route of Metabolism Hepatic N-acetylation & N-hydroxylationHepatic deacetylation & hydroxylation[5][7]
Primary Route of Elimination Renal (as metabolites)Renal (as metabolites)[5][13]

Pharmacodynamics and Mechanism of Action

The pharmacodynamic activity of MADDS is often considered in the context of its relationship with dapsone and the reactive DDS-NOH metabolite.

2.1. Antimicrobial and Anti-inflammatory Effects The parent drug, dapsone, exerts its antimicrobial (bacteriostatic) effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, thereby blocking folic acid synthesis in susceptible microbes.[7][14] Its anti-inflammatory properties are largely attributed to the modulation of neutrophil activity, including the inhibition of the myeloperoxidase-peroxide system.[7]

While much of the therapeutic activity is credited to dapsone and its hydroxylamine metabolite, MADDS itself possesses intrinsic anti-inflammatory properties.[15] Topical formulations of MADDS have been shown to significantly reduce UVB-induced erythema, an effect linked to diminishing the inflammatory influx of immune cells.[15]

2.2. Interaction with Dapsone Metabolism An important aspect of MADDS's pharmacological profile is its potential to modulate the metabolism of dapsone. In vitro studies using rat liver microsomes demonstrated that MADDS is a potent inhibitor of dapsone N-hydroxylation, the pathway that forms the toxic DDS-NOH metabolite.[6] However, this inhibitory effect was found to be significantly less potent in human liver microsomes.[6] This suggests that while MADDS may play a role in mitigating toxicity in some species, it is unlikely to be a significant modulator of DDS-NOH formation in humans in vivo.[6]

Key Experimental Methodologies

3.1. Protocol: Quantification of MADDS in Human Plasma via LC-MS/MS

This protocol provides a generalized workflow for the simultaneous determination of dapsone and MADDS in plasma, a common requirement for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of dapsone).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate MADDS, dapsone, and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

      • Example Transition for MADDS: m/z 291.1 → 199.1

      • Example Transition for Dapsone: m/z 249.1 → 156.1

    • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of MADDS and dapsone in the plasma samples.

3.2. Protocol: In Vitro Deacetylation Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic conversion of MADDS back to dapsone.

  • Incubation Preparation:

    • Prepare an incubation mixture in microcentrifuge tubes containing:

      • Human Liver Microsomes (e.g., 0.5 mg/mL final concentration).

      • Phosphate Buffer (e.g., 100 mM, pH 7.4).

      • MADDS (substrate, e.g., 10 µM final concentration).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding a solution of cofactors. For deacetylation by arylacetamide deacetylase, NADPH is not required.[6]

    • Incubate the reaction at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction tubes at high speed to pellet the proteins.

    • Transfer the supernatant to vials for analysis.

    • Analyze the samples for the formation of dapsone (the product) and the disappearance of MADDS (the substrate) using a validated LC-MS/MS method as described in the previous protocol.

  • Data Analysis:

    • Plot the concentration of the formed dapsone against time to determine the rate of the deacetylation reaction.

Diagrams and Workflows

DDS Dapsone (DDS) MADDS Monoacetyldapsone (MADDS) DDS->MADDS N-acetyltransferase (NAT) (Acetylation) DDS_NOH Dapsone Hydroxylamine (DDS-NOH) DDS->DDS_NOH Cytochrome P450 (N-hydroxylation) MADDS->DDS Arylacetamide Deacetylase (Deacetylation)

Caption: Metabolic pathway of Dapsone showing its conversion to MADDS and DDS-NOH.

cluster_exp Experimental Phase cluster_lab Laboratory Analysis cluster_data Data Interpretation A Drug Administration (e.g., Oral Dapsone) B Serial Sample Collection (Blood, Saliva, etc.) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Analytical Quantification (e.g., LC-MS/MS) C->D E Concentration vs. Time Profiling D->E F Pharmacokinetic Modeling (T½, AUC, Cmax, etc.) E->F

Caption: General experimental workflow for a pharmacokinetic study of MADDS.

DDS Dapsone MADDS MADDS DDS->MADDS DDS_NOH DDS-NOH (Reactive Metabolite) DDS->DDS_NOH MADDS->DDS_NOH Weakly Inhibits Formation (in humans) Therapeutic Anti-inflammatory Effects MADDS->Therapeutic Contributes to DDS_NOH->Therapeutic Primary Mediator of Adverse Adverse Effects (Methemoglobinemia, Hemolysis) DDS_NOH->Adverse Primary Cause of

Caption: Logical relationship between Dapsone metabolites and biological effects.

References

N-Acetyl dapsone synthesis from parent drug dapsone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory conditions, undergoes metabolic N-acetylation in the body to form its primary metabolite, N-Acetyl dapsone (also known as monoacetyl dapsone or MADDS). This metabolite plays a significant role in the drug's pharmacokinetic profile and has been the subject of considerable research. This technical guide provides an in-depth overview of the chemical synthesis of this compound from its parent drug, dapsone. The guide details a common laboratory-scale synthetic protocol, presents key quantitative data in a structured format, and visualizes the underlying biochemical pathway and experimental workflow.

Chemical and Physical Properties

A summary of the key physical and chemical properties of dapsone and its N-acetylated metabolite is provided below for easy reference.

PropertyDapsoneThis compound
Chemical Formula C₁₂H₁₂N₂O₂SC₁₄H₁₄N₂O₃S
Molecular Weight 248.30 g/mol 290.34 g/mol
Melting Point 175-177 °C238-240 °C[1]
Appearance White to creamy-white crystalline powderWhite to off-white crystalline powder[2]
Solubility Slightly soluble in water and ethanol (B145695).Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.[2]

Synthesis of this compound from Dapsone

The synthesis of this compound from dapsone is achieved through the selective N-acetylation of one of the two primary amino groups of the dapsone molecule. A common and effective method for this transformation involves the use of acetic anhydride (B1165640) as the acetylating agent. To favor mono-acetylation over di-acetylation, the reaction is typically carried out under controlled conditions, often using a mild base or a specific solvent system to modulate the reactivity of the amino groups.

Experimental Protocol: Mono-N-Acetylation of Dapsone

This protocol describes a laboratory-scale synthesis of this compound using acetic anhydride.

Materials:

  • Dapsone

  • Acetic Anhydride

  • Pyridine (or another suitable weak base)

  • Ethanol

  • Toluene

  • Hydrochloric Acid (HCl), 1M

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dapsone in a suitable solvent such as acetonitrile (B52724) or toluene. A catalytic amount of an amine like 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction.[3][4]

  • Acetylation: To the stirred solution, add a stoichiometric amount (or a slight excess) of acetic anhydride dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is redissolved in an organic solvent like ethyl acetate.

    • The organic layer is washed sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography.

    • Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowed to cool slowly to form crystals of pure this compound.[5] The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

    • Column Chromatography: If further purification is required, the crude product can be subjected to silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Quantitative Data
ParameterValue
Typical Yield 70-85% (This is an estimated range based on similar acetylation reactions and may vary depending on the specific reaction conditions and purification method.)
Melting Point 238-240 °C[1]
¹H NMR (DMSO-d₆, δ) Signals corresponding to the aromatic protons of both phenyl rings, the remaining free amino group protons, the amide proton, and the methyl protons of the acetyl group are expected. Specific shifts would need to be determined experimentally.
¹³C NMR (DMSO-d₆, δ) Signals corresponding to the carbons of the aromatic rings, the carbonyl carbon of the acetyl group, and the methyl carbon of the acetyl group are expected. Specific shifts would need to be determined experimentally.
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching of the primary amine, N-H stretching of the amide, C=O stretching of the amide, and S=O stretching of the sulfone group are expected.

Visualizations

Dapsone's Mechanism of Action: Inhibition of Folate Synthesis

Dapsone exerts its antibacterial effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication. The following diagram illustrates this mechanism.

Dapsone_Mechanism Dapsone's Mechanism of Action in Bacteria PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Folate_Pathway Further steps in Folate Synthesis (leading to DNA, RNA, and protein synthesis) Dihydropteroate->Folate_Pathway Dapsone Dapsone Dapsone->DHPS Competitively Inhibits

Caption: Dapsone competitively inhibits dihydropteroate synthase.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key steps in the laboratory synthesis of this compound from dapsone.

Synthesis_Workflow Workflow for this compound Synthesis Start Start: Dapsone Reaction Acetylation: - Acetic Anhydride - Solvent (e.g., Toluene) - Optional: Weak Base/Catalyst Start->Reaction Workup Work-up: - Solvent Removal - Extraction - Washing - Drying Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification: - Recrystallization or - Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Key stages in the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from dapsone via N-acetylation with acetic anhydride is a well-established laboratory procedure. By carefully controlling the reaction conditions, selective mono-acetylation can be achieved to produce the desired product in good yield. This technical guide provides a foundational understanding of the synthesis, characterization, and relevant biochemical context of this compound, serving as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further optimization of the reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.

References

The Enzymatic Formation of N-Acetyl Dapsone by N-Acetyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenylsulfone), a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and for the prophylaxis of opportunistic infections like Pneumocystis jiroveci pneumonia, undergoes extensive metabolism in the liver.[1][2] A critical metabolic pathway is N-acetylation, a phase II conjugation reaction catalyzed by the enzyme N-acetyltransferase (NAT). This reaction converts dapsone into its primary metabolite, N-acetyl dapsone, also known as monoacetyldiaminodiphenylsulfone (MADDS).[3][4][5]

The activity of the N-acetyltransferase enzyme, particularly the NAT2 isoform, is subject to significant genetic polymorphism, which categorizes individuals into "slow," "intermediate," or "rapid" acetylator phenotypes.[6][7] This variation has profound clinical implications, influencing not only the pharmacokinetic profile of dapsone but also the patient's susceptibility to dose-dependent adverse effects. Understanding the enzymatic formation of this compound is therefore crucial for optimizing dapsone therapy and minimizing toxicity. This guide provides an in-depth examination of the core enzymatic process, quantitative data, and the experimental protocols used for its characterization.

The N-Acetyltransferase Enzyme System

N-acetyltransferases are cytosolic enzymes responsible for the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to arylamine and hydrazine (B178648) substrates.[8] In humans, two main functional NAT enzymes have been identified: NAT1 and NAT2.

  • N-Acetyltransferase 2 (NAT2): Primarily expressed in the liver and gastrointestinal tract, NAT2 is the principal enzyme responsible for the polymorphic acetylation of numerous drugs, including dapsone.[6][8][9] The genetic variations in the NAT2 gene are well-characterized and directly correlate with the observed differences in acetylation capacity among individuals.[10]

  • N-Acetyltransferase 1 (NAT1): While NAT1 is expressed in a wider range of tissues, it exhibits a much lower affinity for dapsone compared to NAT2 and is not the primary catalyst for its acetylation.[11]

The clinical significance of the NAT2 polymorphism lies in its impact on dapsone metabolism. Slow acetylators metabolize dapsone at a reduced rate, leading to higher plasma concentrations of the parent drug. This can shift the metabolic balance towards an alternative pathway, N-hydroxylation, which is mediated by cytochrome P450 enzymes and produces the toxic metabolite dapsone hydroxylamine (B1172632) (DDS-NOH).[3][12][13][14] This hydroxylamine metabolite is implicated in the primary dose-dependent adverse effects of dapsone, namely methemoglobinemia and hemolytic anemia.[12][13] Consequently, slow acetylators are at a greater risk of developing these toxicities.[7][12]

The Acetylation Reaction

The enzymatic conversion of dapsone to this compound follows a ping-pong bi-bi reaction mechanism.[8] The process involves two main steps:

  • The NAT enzyme binds with acetyl-CoA, and the acetyl group is transferred to a cysteine residue in the enzyme's active site, releasing coenzyme A.

  • The acetylated enzyme then binds to the arylamine substrate (dapsone), transferring the acetyl group to one of its amino groups to form this compound (MADDS), regenerating the free enzyme.

The overall reaction is as follows: Dapsone + Acetyl-CoA ---(NAT2)--> this compound (MADDS) + Coenzyme A

Quantitative Data on Dapsone Acetylation

The kinetic parameters of dapsone acetylation have been determined using both human liver preparations and bacterially expressed recombinant enzymes. This data is essential for understanding the efficiency and substrate affinity of the N-acetyltransferase enzymes.

Enzyme SourceApparent KM (μM)Vmax (pmol/min/mg protein)Reference
Human Liver Cytosol (Fast Acetylator Phenotype)98 ± 17.6190 ± 20[11]
Recombinant Human NAT1687Not specified[11]
Recombinant Human NAT2136Not specified[11]

The ratio of the metabolite (MADDS) to the parent drug (dapsone) in plasma is a key indicator of an individual's acetylator phenotype.

Acetylator PhenotypePlasma MADDS:Dapsone RatioReference
Slow Acetylator~1.0[15]
Rapid Acetylator~0.2[15]

Experimental Protocols

In Vitro N-Acetyltransferase Activity Assay

This protocol details the method for measuring the rate of this compound formation in vitro using human liver cytosol.

A. Reagents and Materials:

  • Human liver cytosol

  • Dapsone stock solution

  • Acetyl coenzyme A (Acetyl-CoA) regenerating system (containing acetyl-CoA, coenzyme A, and acetyl-L-carnitine)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • HPLC system with UV detector

  • Reversed-phase C8 or C18 column

  • Acetonitrile (B52724), Methanol, and Water (HPLC grade)

B. Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver cytosol, dapsone at various concentrations, and the acetyl-CoA regenerating system (e.g., 100 µM) in potassium phosphate buffer.[11]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding the acetyl-CoA regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The reaction should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or perchloric acid, which precipitates the protein.

  • Sample Preparation for HPLC: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube. If necessary, evaporate the solvent and reconstitute the residue in the HPLC mobile phase.[16]

  • Quantification by HPLC: Inject a known volume of the prepared sample onto the HPLC system. Separate dapsone and this compound (MADDS) using a reversed-phase column with a suitable mobile phase (e.g., a mixture of water and methanol).[16] Detect the compounds using a UV detector at a wavelength of approximately 270-286 nm.[11][16]

  • Data Analysis: Quantify the amount of MADDS formed by comparing its peak area to a standard curve generated with known concentrations of MADDS. Calculate the reaction velocity (e.g., in pmol of MADDS formed per minute per mg of cytosolic protein). Kinetic parameters (KM and Vmax) can be determined by performing the assay with varying dapsone concentrations and analyzing the data using Lineweaver-Burk or Eadie-Hofstee plots.[11]

In Vivo Acetylator Phenotyping Using Dapsone

This protocol describes a common clinical method to determine an individual's acetylator status.

A. Study Conduct:

  • Subject Recruitment: Recruit healthy volunteers or patients for whom phenotyping is indicated. Ensure appropriate informed consent is obtained.

  • Drug Administration: Administer a single oral dose of 100 mg of dapsone to the subject.[16][17]

  • Blood Sampling: Collect a single heparinized blood sample at a fixed time point after dapsone administration, typically between 3 and 12 hours.[16][17] A 3-hour time point is often sufficient and convenient.[17]

  • Plasma Separation: Immediately after collection, centrifuge the blood sample to separate the plasma. Store the plasma frozen at -20°C or lower until analysis.[16]

B. Sample Analysis:

  • Extraction: Extract dapsone and MADDS from a 1 mL plasma sample. A common method is liquid-liquid extraction using a solvent like ethyl ether at an alkaline pH.[16] An internal standard (e.g., phenacetin) is typically added before extraction to correct for recovery.

  • HPLC Analysis: Analyze the extracted and reconstituted sample using an HPLC-UV method as described in the in vitro protocol.

  • Phenotype Determination: Calculate the ratio of the plasma concentration of MADDS to the plasma concentration of dapsone (MADDS/Dapsone). Subjects can be classified into phenotype groups (e.g., slow vs. fast acetylators) based on the bimodal distribution of this ratio in the population.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the enzymatic formation of this compound.

Dapsone_Metabolism_Pathway cluster_acetylation N-Acetylation Pathway cluster_hydroxylation N-Hydroxylation Pathway Dapsone Dapsone MADDS This compound (MADDS) (Non-toxic metabolite) Dapsone->MADDS Acetyl-CoA DDS_NOH Dapsone Hydroxylamine (DDS-NOH) (Toxic metabolite) Dapsone->DDS_NOH NAT2 NAT2 (N-Acetyltransferase 2) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP3A4) Toxicity Methemoglobinemia Hemolytic Anemia DDS_NOH->Toxicity Leads to

Caption: Dapsone metabolic pathways.

NAT_Assay_Workflow start Start: Prepare Incubation Mixture (Liver Cytosol, Dapsone, Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add Acetyl-CoA) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Quenching Solvent) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge prepare_sample Prepare Supernatant for HPLC centrifuge->prepare_sample hplc Analyze by HPLC-UV (Quantify this compound) prepare_sample->hplc end End: Calculate Enzyme Activity hplc->end

Caption: Experimental workflow for in vitro NAT assay.

Genotype_Phenotype_Relationship cluster_phenotypes Determines cluster_outcomes Influences Genotype NAT2 Genotype Slow Slow Acetylator Phenotype Genotype->Slow (e.g., homozygous for variant alleles) Rapid Rapid Acetylator Phenotype Genotype->Rapid (e.g., homozygous/heterozygous for wild-type) Slow_Outcome High Dapsone : MADDS Ratio Increased Risk of Toxicity Slow->Slow_Outcome Rapid_Outcome Low Dapsone : MADDS Ratio Standard Risk of Toxicity Rapid->Rapid_Outcome

Caption: Logic of NAT2 genotype to clinical outcome.

Conclusion

The N-acetylation of dapsone to this compound is a critical metabolic step predominantly governed by the genetically polymorphic NAT2 enzyme. The rate of this conversion directly influences the drug's safety profile, with slow acetylators demonstrating a higher propensity for developing hematological toxicities due to the shunting of dapsone metabolism towards the N-hydroxylation pathway. The quantitative data and experimental protocols outlined in this guide provide the foundational knowledge for researchers and clinicians to investigate dapsone metabolism, characterize enzyme kinetics, and determine patient acetylator status. This understanding is paramount for the advancement of personalized medicine, enabling dose adjustments and therapeutic strategies that maximize efficacy while minimizing the risk of adverse drug reactions.

References

The Metabolism of Dapsone to N-Acetyl Dapsone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and various dermatological conditions, undergoes extensive metabolism in the liver. A primary metabolic pathway is the N-acetylation of dapsone to its major, less active metabolite, N-acetyl dapsone, also known as monoacetyldapsone (MADDS).[1][2] This biotransformation is predominantly catalyzed by the enzyme N-acetyltransferase 2 (NAT2).[1] The activity of NAT2 is subject to genetic polymorphism, leading to distinct acetylator phenotypes (rapid, intermediate, and slow) within the population.[3] This variability in acetylation capacity has significant clinical implications, influencing both the therapeutic efficacy and the adverse effect profile of dapsone. This guide provides an in-depth overview of the metabolism of dapsone to this compound, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Metabolism and Clinical Significance

The acetylation of dapsone is a crucial detoxification pathway, as the alternative N-hydroxylation pathway, mediated by cytochrome P450 enzymes, produces a toxic hydroxylamine (B1172632) metabolite responsible for adverse effects such as methemoglobinemia and hemolytic anemia.[4][5][6] The balance between these two metabolic routes is influenced by an individual's NAT2 acetylator status. Slow acetylators have a reduced capacity to metabolize dapsone via acetylation, leading to higher plasma concentrations of the parent drug and a potential shift towards the N-hydroxylation pathway, thereby increasing the risk of toxicity.[4][7] Conversely, rapid acetylators may exhibit lower plasma concentrations of dapsone, which could potentially impact therapeutic efficacy in certain clinical settings.[8][9]

Data Presentation

Table 1: Enzyme Kinetic Parameters for Dapsone Acetylation by NAT2
Enzyme SourceApparent Km (μM)Apparent Vmax (pmol/min/mg protein)Reference
Human Liver Cytosol (Fast Acetylators)98 ± 17.6190 ± 20[1]
Bacterially Expressed Human NAT1687-[1]
Bacterially Expressed Human NAT2136-[1]
Recombinant Human NAT24 (Wild-Type/Rapid)76.24 ± 2.4945.18 ± 1.52 (relative peak area/min/mg protein)[2]
Recombinant Human NAT25 (Slow)104.07 ± 8.6510.87 ± 0.65 (relative peak area/min/mg protein)[2]
Recombinant Human NAT26 (Slow)187.75 ± 26.366.70 ± 0.51 (relative peak area/min/mg protein)[2]
Recombinant Human NAT27 (Slow)--[2]

Note: Vmax values from the study by Griese et al. (2021) are presented as relative peak area/min/mg protein and are not directly comparable to the pmol/min/mg protein units from the study by Gill et al. (1995).

Table 2: Pharmacokinetic Parameters of Dapsone and this compound (MADDS) in Different Acetylator Phenotypes
ParameterDapsone (DDS)This compound (MADDS)Acetylator PhenotypeReference
Elimination Half-life (t1/2)~20-21 hours~20-21 hoursRapid & Slow[8]
30.2 hours-Not specified
Peak Serum Concentration (Tmax)3.8 - 4.3 hours3.8 - 4.3 hoursNot specified[8]
MADDS/DDS Ratio in Serum-1.0Rapid[8]
-0.19Slow[8]

Experimental Protocols

In Vitro Dapsone Acetylation Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of dapsone to this compound using human liver microsomes.

Materials:

  • Human liver microsomes (pooled or from individual donors)

  • Dapsone

  • Acetyl-CoA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of dapsone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in phosphate buffer.

    • Prepare a stock solution of Acetyl-CoA in water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.1-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Add dapsone at various concentrations to the incubation mixture.

    • Initiate the reaction by adding Acetyl-CoA and the NADPH regenerating system.

    • The final incubation volume is typically 200-500 µL.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence of this compound using a validated HPLC-UV or LC-MS/MS method (see protocol below).

    • Quantify the amount of this compound formed and calculate the rate of metabolism.

HPLC-UV Method for the Quantification of Dapsone and this compound

This protocol provides a general framework for the analysis of dapsone and this compound in biological matrices by reverse-phase HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.[10][11]

  • Dapsone and this compound analytical standards

  • Acetonitrile for sample preparation

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of dapsone and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).

  • Sample Preparation:

    • For plasma or microsomal incubates, precipitate proteins by adding 2-3 volumes of acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v) or methanol and ammonium acetate (B1210297) buffer.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Dapsone and this compound can be detected at approximately 270 nm or 295 nm.[1]

    • Injection Volume: Typically 20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentrations of dapsone and this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Dapsone Metabolic Pathway

Dapsone_Metabolism cluster_acetylation Acetylation Pathway cluster_hydroxylation Hydroxylation Pathway Dapsone Dapsone MADDS This compound (MADDS) Dapsone->MADDS NAT2 DDS_NHOH Dapsone Hydroxylamine (Toxic Metabolite) Dapsone->DDS_NHOH CYP450

Caption: Metabolic pathways of dapsone, highlighting the N-acetylation and N-hydroxylation routes.

Experimental Workflow for In Vitro Dapsone Acetylation Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Dapsone, Acetyl-CoA, Buffer) Preincubation Pre-incubate Microsomes (37°C) Reagents->Preincubation Microsomes Thaw & Prepare Human Liver Microsomes Microsomes->Preincubation Reaction_Start Add Dapsone & Cofactors (Initiate Reaction) Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Termination Terminate Reaction (Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC or LC-MS/MS Analysis Supernatant->HPLC Quantification Quantify this compound HPLC->Quantification

References

The Pharmacokinetics and Bioavailability of N-Acetyl Dapsone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of N-Acetyl Dapsone (B1669823) (Monoacetyldapsone or MADDS), the primary metabolite of the antibacterial and anti-inflammatory drug, dapsone. This document synthesizes available data on the metabolic fate, distribution, and elimination of N-Acetyl Dapsone, alongside detailed experimental protocols for its quantification and analysis.

Introduction

This compound is a significant metabolite of dapsone, formed in the liver through the action of N-acetyltransferase enzymes.[1][2] An equilibrium exists in the body where dapsone is acetylated to this compound and then deacetylated back to dapsone.[1][2] The ratio of this compound to dapsone in the plasma is heavily influenced by an individual's acetylator phenotype, which is genetically determined.[3] Understanding the pharmacokinetics of this compound is crucial for comprehending the overall disposition and potential for drug-drug interactions of dapsone.

It is important to note that the majority of available pharmacokinetic data for this compound is derived from studies where dapsone was administered. There is a notable lack of research involving the direct administration of this compound, which limits the understanding of its independent absorption and bioavailability characteristics.

Metabolic Pathway and Pharmacokinetics

Dapsone undergoes two primary metabolic transformations in the liver: N-acetylation to form this compound and N-hydroxylation to form dapsone hydroxylamine.[4][5] The N-acetylation pathway is a major route of metabolism, and the resulting this compound is pharmacologically active.[5]

dot

Dapsone Dapsone MADDS This compound (MADDS) Dapsone->MADDS N-acetyl transferase (NAT) DDS_NHOH Dapsone Hydroxylamine (DDS-NHOH) Dapsone->DDS_NHOH Cytochrome P450 (CYP) Excretion Excretion Dapsone->Excretion MADDS->Dapsone Deacetylation MADDS_NHOH Monoacetyl Dapsone Hydroxylamine (MADDS-NHOH) MADDS->MADDS_NHOH Cytochrome P450 (CYP) MADDS->Excretion DDS_NHOH->Excretion MADDS_NHOH->Excretion cluster_0 Sample Preparation cluster_1 Analysis Plasma 1. Plasma Sample (1 mL) IS 2. Add Internal Standard (Dapsone-d8) Plasma->IS Solvent 3. Add Organic Solvent IS->Solvent Vortex1 4. Vortex Solvent->Vortex1 Centrifuge 5. Centrifuge Vortex1->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Dapsone Dapsone Administration Slow Slow Acetylator Dapsone->Slow Rapid Rapid Acetylator Dapsone->Rapid HighDDS High Plasma Dapsone Slow->HighDDS LowMADDS Low Plasma This compound Slow->LowMADDS LowDDS Low Plasma Dapsone Rapid->LowDDS HighMADDS High Plasma This compound Rapid->HighMADDS Ratio1 MADDS/Dapsone Ratio ≈ 1.0 HighDDS->Ratio1 LowMADDS->Ratio1 Ratio02 MADDS/Dapsone Ratio ≈ 0.2 LowDDS->Ratio02 HighMADDS->Ratio02

References

N-Acetyl Dapsone: A Comprehensive Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-Acetyl dapsone (B1669823) (Monoacetyldapsone, MADDS) in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and phosphate-buffered saline (PBS). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data, experimental protocols, and visual representations of relevant biological pathways.

Executive Summary

N-Acetyl dapsone is the primary metabolite of the well-known antibacterial and anti-inflammatory agent, dapsone. Understanding its solubility in commonly used laboratory solvents is paramount for a wide range of in vitro and in vivo studies, including drug formulation, screening assays, and mechanism of action investigations. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual diagrams of the metabolic pathway of dapsone and its anti-inflammatory mechanism to provide a comprehensive resource for laboratory professionals.

Solubility of this compound

The solubility of this compound was determined in three common laboratory solvents: DMSO, DMF, and PBS. The quantitative data is summarized in the table below for easy comparison.

SolventSolubilityMethod
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]Equilibrium Solubility
Dimethylformamide (DMF)30 mg/mL[1]Equilibrium Solubility
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]Equilibrium Solubility
Phosphate-Buffered Saline (PBS)Very LowInferred

Note: While a direct measurement for this compound in PBS was not identified, its low solubility in a 1:1 DMSO:PBS mixture strongly indicates very poor aqueous solubility. Generally, N-acetylated derivatives of sulfonamides exhibit lower solubility in aqueous buffers compared to their parent compounds. Dapsone itself is considered practically insoluble in water.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the kinetic solubility of this compound, a common practice in drug discovery for rapid assessment. This protocol can be adapted for various analytical techniques such as UV-Vis spectrophotometry or LC-MS.

Kinetic Solubility Assay via Shake-Flask Method

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., PBS).

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO, analytical grade)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or equivalent shaker/incubator

  • Microplate reader with UV-Vis capabilities or an LC-MS system

  • Solubility filter plates (e.g., Millipore MultiScreen) or centrifuge

  • 96-well UV-transparent microplates (for UV-Vis analysis) or appropriate vials for LC-MS

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution to the wells of a 96-well filter plate or individual microcentrifuge tubes.

    • Prepare a set of standards by serial dilution of the stock solution in DMSO.

  • Incubation:

    • Add the aqueous buffer (e.g., 198 µL of PBS pH 7.4) to the wells/tubes containing the this compound stock solution to achieve a final volume of 200 µL and a final DMSO concentration of 1%.

    • Seal the plate/tubes and place them in a thermomixer set to shake at a consistent speed (e.g., 800 rpm) at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility).

  • Separation of Undissolved Compound:

    • Filtration Method: Place the filter plate on a vacuum manifold and collect the filtrate in a 96-well UV-transparent plate.

    • Centrifugation Method: Centrifuge the microcentrifuge tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved compound. Carefully collect the supernatant.

  • Quantification:

    • UV-Vis Spectrophotometry: Measure the absorbance of the filtrate/supernatant at the λmax of this compound. Determine the concentration using a standard curve prepared by diluting the stock solution in a 1% DMSO/PBS mixture.

    • LC-MS Analysis: Dilute the filtrate/supernatant in an appropriate mobile phase and inject it into the LC-MS system. Quantify the concentration against a standard curve.

  • Data Analysis: The solubility is reported as the highest concentration of the compound that remains in solution under the assay conditions.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the metabolic pathway of dapsone and a general workflow for solubility determination.

Dapsone Dapsone NAT N-Acetyltransferase (NAT) Dapsone->NAT MADDS This compound (MADDS) MADDS->NAT DADDS Diacetyl Dapsone (DADDS) NAT->MADDS Acetylation NAT->DADDS Acetylation

Caption: Metabolic pathway of Dapsone to its acetylated metabolites.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Mix Add Stock to Buffer Stock->Mix Buffer Prepare Aqueous Buffer (e.g., PBS) Buffer->Mix Incubate Incubate with Shaking (e.g., 2h at 25°C) Mix->Incubate Separate Separate Undissolved Compound (Filtration or Centrifugation) Incubate->Separate Quantify Quantify Soluble Compound (UV-Vis or LC-MS) Separate->Quantify Result Determine Solubility Quantify->Result

Caption: Experimental workflow for kinetic solubility determination.

Dapsone Dapsone MPO Myeloperoxidase (MPO) Dapsone->MPO Inhibits Neutrophil Neutrophil Neutrophil->MPO Contains HOCl Hypochlorous Acid (HOCl) (Potent Oxidant) MPO->HOCl Catalyzes conversion of H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Halide Halide Ions Halide->MPO Inflammation Inflammation & Tissue Damage HOCl->Inflammation

Caption: Anti-inflammatory mechanism of Dapsone via Myeloperoxidase inhibition.

References

A Technical Guide to the Long-Term Stability and Storage of N-Acetyl Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for N-Acetyl dapsone (B1669823) (Monoacetyldapsone), the major metabolite of the antibacterial and anti-inflammatory drug, dapsone. Due to the limited availability of direct and extensive stability studies on N-Acetyl dapsone as a drug substance, this guide synthesizes available data, information from suppliers of the research-grade compound, and logical inferences based on the known stability profile of its parent compound, dapsone, and the general chemical properties of sulfonamides. All recommendations and protocols are framed within the context of international regulatory guidelines.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for designing appropriate stability studies and storage protocols.

PropertyValueSource
Chemical Name N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide[1][2]
Synonyms Monoacetyldapsone, MADDS[1][3]
CAS Number 565-20-8[1][2][3][4][5][6]
Molecular Formula C₁₄H₁₄N₂O₃S[1][2][3][4][5][6][7]
Molecular Weight 290.34 g/mol [1][3][4][5][6][7]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMF, and DMSO. Practically insoluble in water.[2][8][9]

Recommended Storage Conditions and Long-Term Stability

Empirical data on the long-term stability of this compound as a pure substance is primarily available from suppliers of the compound for research purposes. These recommendations provide the best available guidance for maintaining the integrity of the substance over time.

Storage ConditionDurationStabilitySource
-20°C ≥ 4 yearsStable[8]
2-8°C Not specifiedRecommended for storage[6]

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, its chemical structure, being a derivative of dapsone and a sulfonamide, allows for the prediction of its likely degradation pathways under stress conditions.[10][11][12][13]

  • Hydrolysis: The amide linkage of the N-acetyl group is susceptible to hydrolysis under acidic or basic conditions, which would yield dapsone as a primary degradant.

  • Oxidation: The free aromatic amine group is a potential site for oxidation, which could lead to the formation of N-oxide or hydroxylamine (B1172632) derivatives and colored degradation products.

  • Photodegradation: Sulfonamides are a class of compounds known to be susceptible to degradation upon exposure to light.[10][11][12][13] This can involve complex reactions, including cleavage of the sulfone group and reactions involving the aromatic rings.

Potential Degradation Pathways of this compound Potential Degradation Pathways of this compound NAD This compound Dapsone Dapsone (Hydrolysis Product) NAD->Dapsone Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products (e.g., N-Oxides) NAD->Oxidized_Products Oxidation (e.g., H₂O₂) Photodegradants Photodegradation Products NAD->Photodegradants Photolysis (UV/Visible Light)

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

The following sections detail model protocols for conducting comprehensive stability studies on this compound, based on ICH guidelines and methodologies adapted from studies on dapsone.[14][15][16][17][18]

Long-Term Stability Study Protocol

This protocol outlines a systematic approach to evaluating the stability of this compound under various controlled environmental conditions over an extended period.

Long-Term Stability Study Workflow Long-Term Stability Study Workflow for this compound start Obtain 3 Batches of This compound packaging Package in Inert, Light-Resistant Containers start->packaging storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH) packaging->storage sampling Pull Samples at Pre-defined Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) storage->sampling analysis Analyze Samples Using a Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate for: - Appearance - Assay (% of initial) - Degradation Products analysis->evaluation data_analysis Perform Data Analysis and Trend Evaluation evaluation->data_analysis end Establish Re-test Period and Storage Conditions data_analysis->end

Caption: Workflow for a long-term stability study of this compound.

Methodology:

  • Material: Utilize at least three primary batches of this compound.

  • Container Closure System: Package the substance in a container that simulates the proposed packaging for storage and distribution, ensuring it is inert and provides protection from light.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, samples should be evaluated for:

    • Appearance (color, physical state)

    • Assay (using a validated stability-indicating HPLC method)

    • Degradation products/impurities (quantification and identification where necessary)

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Forced Degradation Study Workflow Forced Degradation Study Workflow for this compound cluster_stress Stress Conditions start Prepare Solutions/Solid Samples of this compound hydrolysis Hydrolysis (Acidic: 0.1M HCl, 60°C) (Basic: 0.1M NaOH, 60°C) start->hydrolysis oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photolytic Photolytic (Solid & Solution, ICH Q1B conditions) start->photolytic analysis Analyze Stressed Samples and Controls by Stability-Indicating HPLC-DAD/MS hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate: - Peak Purity - Mass Balance - Identification of Major Degradants analysis->evaluation end Confirm Degradation Pathways & Method Specificity evaluation->end

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Sample at various time points until approximately 10-20% degradation is observed. Neutralize before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at 60°C. Sample at various time points until approximately 10-20% degradation is observed. Neutralize before analysis.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Protect from light and monitor for degradation.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose both the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained in parallel.

  • Analysis: All stressed samples should be analyzed using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for the identification of degradation products.

Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is paramount for accurately assessing the stability of this compound. The following is a model HPLC method adapted from literature on dapsone and its metabolites.[14][15][16]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has UV maxima around 258 and 297 nm; detection at 295-300 nm is likely appropriate.[8]

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving the specificity and stability-indicating nature of the method.

Conclusion

While comprehensive public data on the stability of this compound as a drug substance is limited, the available information from suppliers provides a clear recommendation for long-term storage at -20°C to maintain its integrity for at least four years.[8] Based on its chemical structure and the behavior of its parent compound, dapsone, this compound is likely susceptible to degradation via hydrolysis, oxidation, and photolysis. For drug development professionals, it is imperative to conduct thorough long-term and forced degradation studies using validated stability-indicating analytical methods, following ICH guidelines, to establish a definitive shelf-life and appropriate storage conditions for any formulation containing this compound. The protocols and pathways outlined in this guide provide a robust framework for initiating such studies.

References

N-Acetyl Dapsone: A Comprehensive Technical Review of its Role as the Major Metabolite of Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and various dermatological conditions, undergoes extensive metabolism in the body. The primary metabolic pathway is N-acetylation, leading to the formation of N-acetyl dapsone (monoacetyldapsone, MADDS), its major metabolite.[1] This technical guide provides a detailed overview of the metabolic transformation of dapsone to this compound, including the enzymatic processes involved, pharmacokinetic profiles, and established experimental protocols for its quantification. The document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development, offering insights into the clinical significance of this metabolic conversion.

Introduction

Dapsone has long been utilized for its antimicrobial and anti-inflammatory properties.[2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolism. The biotransformation of dapsone primarily occurs in the liver and involves two main competing pathways: N-acetylation and N-hydroxylation.[2][3] While the N-hydroxylation pathway, mediated by cytochrome P450 enzymes, leads to the formation of dapsone hydroxylamine (B1172632), a metabolite associated with hematological side effects, the N-acetylation pathway is generally considered a detoxification route.[4][5] This pathway, catalyzed by N-acetyltransferase enzymes, results in the production of this compound, the predominant metabolite found in systemic circulation.[1][6] An equilibrium exists between dapsone and this compound, as the latter can be deacetylated back to the parent drug.[6] Understanding the dynamics of this compound formation is crucial for optimizing dapsone therapy and minimizing adverse effects.

Metabolic Pathway of Dapsone to this compound

The metabolic conversion of dapsone to this compound is a critical step in its disposition. This biotransformation is primarily mediated by the N-acetyltransferase (NAT) enzymes in the liver.[2][3] The activity of these enzymes is subject to genetic polymorphism, which leads to distinct "slow" and "fast" acetylator phenotypes within the population.[2][7] This genetic variability can influence the plasma concentration ratio of this compound to dapsone.[7]

The other major metabolic pathway for dapsone is N-hydroxylation, which is catalyzed by cytochrome P450 enzymes, specifically CYP2E1, CYP2C9, and CYP3A4.[8][9] This pathway leads to the formation of dapsone hydroxylamine (DDS-NOH), a metabolite linked to the dose-dependent hematological toxicities of dapsone, such as methemoglobinemia and hemolytic anemia.[4][10]

Dapsone_Metabolism Dapsone Dapsone MADDS This compound (MADDS) Dapsone->MADDS N-acetyltransferase (NAT) DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH CYP2E1, CYP2C9, CYP3A4 MADDS->Dapsone Deacetylation Excretion Excretion (Urine) MADDS->Excretion Further Metabolism & Conjugation DDS_NOH->Excretion Conjugation Toxic_Effects Hematological Toxicity DDS_NOH->Toxic_Effects

Figure 1: Metabolic pathways of dapsone.

Quantitative Data Presentation

The pharmacokinetics of dapsone and this compound have been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Dapsone and this compound

ParameterDapsoneThis compound (MADDS)Reference(s)
Time to Peak Plasma Concentration (Tmax) 2 - 8 hours3.8 - 4.3 hours[3][8][11]
Elimination Half-life (t½) 10 - 50 hours (average ~28-30 hours)~20 - 21 hours[8][11][12]
Plasma Protein Binding 50 - 90%Almost completely bound[2]
Volume of Distribution (Vd) 1.5 L/kgNot specified[9][12]
Bioavailability (Oral) 70 - 80%Not applicable[9]

Table 2: Influence of Acetylator Phenotype on Metabolite Ratio

Acetylator PhenotypeMADDS/Dapsone Plasma RatioReference(s)
Slow Acetylators ~0.19 - 1.0[7][11]
Rapid Acetylators ~0.2 - 1.0[7][11]

Experimental Protocols

The quantification of dapsone and this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol for Simultaneous Determination of Dapsone and this compound by LC-MS/MS

This protocol is adapted from a method developed for the simultaneous determination of dapsone and this compound in human plasma.[13]

Objective: To quantify the concentrations of dapsone and this compound in human plasma samples.

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • Dapsone and this compound reference standards

  • Dapsone-d8 (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Tertiary butyl methyl ether

  • Chromolith C18 high-resolution column (100mm x 4.6mm)

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of dapsone, this compound, and the internal standard (dapsone-d8) in methanol.

    • Prepare working solutions for calibration curves and quality control samples by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a polypropylene (B1209903) tube, add a known volume of plasma sample.

    • Add the internal standard solution.

    • Add tertiary butyl methyl ether and vortex for a specified time to extract the analytes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chromolith C18 Hi-resolution column (100mm × 4.6mm ID)

    • Mobile Phase: Acetonitrile and 2mM Ammonium acetate

    • Flow Rate: 0.8 mL/min

    • Elution: Isocratic

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions:

      • Dapsone: m/z 249.3 → 156.1

      • This compound: m/z 291.1 → 156.0

      • Dapsone-d8 (IS): m/z 257.3 → 160.0

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentrations of dapsone and this compound in the plasma samples from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Dapsone-d8) Plasma->Add_IS LLE Liquid-Liquid Extraction (tertiary butyl methyl ether) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Concentration of Dapsone & this compound Quantification->Results

Figure 2: Workflow for LC-MS/MS quantification.
Protocol for Determination of Acetylator Phenotype using Dapsone

This protocol is based on a high-performance liquid chromatography (HPLC) method for determining the acetylator phenotype.

Objective: To determine an individual's acetylator phenotype (slow or fast) based on the plasma concentration ratio of this compound to dapsone.

Materials:

  • Human plasma

  • Dapsone and this compound reference standards

  • Phenacetin (internal standard)

  • Ethyl ether

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase C8 analytical column (5-µm)

  • HPLC system with UV detector

Procedure:

  • Sample Collection:

    • Administer a single oral dose of dapsone to the subject.

    • Collect a blood sample at a specified time point post-dose (e.g., 3 hours).

    • Separate the plasma and store it frozen until analysis.

  • Sample Preparation (Solvent Extraction):

    • To 1 mL of plasma, add the internal standard (phenacetin).

    • Make the plasma alkaline (e.g., with NaOH).

    • Extract the drugs with ethyl ether by vortexing.

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 analytical column

    • Mobile Phase: Water and methanol (70:30, v/v)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 286 nm

  • Data Analysis and Phenotype Determination:

    • Quantify the plasma concentrations of dapsone and this compound.

    • Calculate the metabolic ratio of this compound to dapsone.

    • Classify the individual as a slow or fast acetylator based on the calculated ratio (e.g., a ratio < 0.35 may indicate a slow acetylator).[14]

Conclusion

This compound is unequivocally the major metabolite of dapsone, and its formation is a key determinant of the parent drug's pharmacokinetic profile. The polymorphic nature of N-acetyltransferase enzymes introduces significant inter-individual variability in dapsone metabolism, which can have clinical implications. The detailed experimental protocols provided in this guide offer robust methods for the accurate quantification of dapsone and this compound, facilitating further research into the clinical pharmacology of this important drug. A thorough understanding of the metabolic fate of dapsone, particularly the N-acetylation pathway, is essential for optimizing its therapeutic use and ensuring patient safety.

References

Methodological & Application

Application Note: Quantification of N-Acetyl Dapsone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl dapsone (B1669823) is the primary metabolite of dapsone, a sulfone antibiotic used in the treatment of various infectious and inflammatory diseases.[1][2] Monitoring the plasma concentrations of both dapsone and N-Acetyl dapsone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic phenotype of patients.[3][4] This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method, including chromatographic conditions, mass spectrometric settings, and method validation results.

Table 1: Liquid Chromatography Conditions

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnChromolith C18 Hi-resolution (100mm x 4.6mm ID)[3][4]
Mobile PhaseAcetonitrile and 2mM Ammonium acetate[3][4]
Flow Rate0.8 mL/min[3][4]
Injection Volume10 µL
Column Temperature40°C[3]
Run TimeApproximately 3.00 minutes[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
Multiple Reaction Monitoring (MRM) Transitions
This compoundm/z 291.1 → 156.0[3][4]
Dapsone (for simultaneous analysis)m/z 249.3 → 156.1[3][4]
Internal Standard (Dapsone-d8)m/z 257.3 → 160.0[3][4]
Dwell Time200 ms
Collision GasNitrogen
Ion Source Temperature500°C

Table 3: Method Validation Summary

ParameterResult
Linearity Range (this compound)0.25 - 20.00 ng/mL[3][4]
Correlation Coefficient (r²)> 0.99
Intra-run Precision (%CV)< 15%[3][4]
Inter-run Precision (%CV)< 15%[3][4]
Accuracy (% Bias)Within ±15%[3][4]
RecoveryConsistent and reproducible[3][4]

Experimental Protocols

1. Materials and Reagents

  • This compound certified reference standard

  • Dapsone-d8 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Tertiary butyl methyl ether (TBME) (HPLC grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Dapsone-d8 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (3000 ng/mL): Dilute the Dapsone-d8 primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 3000 ng/mL.[5]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.[5]

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the 3000 ng/mL Dapsone-d8 internal standard working solution to each tube (except for blank samples, to which 50 µL of the diluent is added).[5]

  • Vortex briefly.

  • Add 1 mL of tertiary butyl methyl ether.[3][4]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to mix.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes before injecting the first sample.

  • Inject 10 µL of the prepared sample into the LC-MS/MS system.

  • Acquire data in MRM mode.

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard (Dapsone-d8).

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample (200 µL) add_is Add Internal Standard (Dapsone-d8) plasma->add_is add_solvent Add Extraction Solvent (Tertiary Butyl Methyl Ether) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms data_proc Data Processing lc_msms->data_proc quantification Quantification of This compound data_proc->quantification

Caption: Experimental workflow for this compound quantification.

validation_pathway cluster_validation Method Validation Parameters method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision recovery Extraction Recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) matrix_effect->stability validated_method Validated Analytical Method stability->validated_method

Caption: Key parameters for analytical method validation.

References

Application Note: Simultaneous Determination of Dapsone and N-Acetyl Dapsone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and for the prevention of opportunistic infections like Pneumocystis jirovecii pneumonia.[1] Its primary metabolite, N-acetyl dapsone (monoacetyldapsone or MAD), is formed via acetylation in the body, a process subject to genetic variation.[2] The ratio of this compound to dapsone in plasma is often used to determine a patient's acetylator phenotype, which can influence drug efficacy and side effects.[3][4]

This application note provides a detailed protocol for the simultaneous quantification of dapsone and its major metabolite, this compound, in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Dapsone and this compound, along with an internal standard, are first extracted from the plasma matrix, typically through protein precipitation. The clarified supernatant is then injected into the HPLC system. The compounds are separated based on their differential partitioning between the stationary and mobile phases. Detection and quantification are achieved using a UV detector set to a wavelength where both analytes exhibit strong absorbance, such as 295 nm.

Experimental Protocols

3.1. Materials and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Centrifuge and vortex mixer.

    • Analytical balance.

  • Chemicals and Standards:

3.2. Preparation of Solutions

  • Mobile Phase:

    • An example of an isocratic mobile phase is a mixture of water, acetonitrile, glacial acetic acid, and triethylamine (80:20:1.0:0.5 by volume).[5]

    • Alternatively, a mixture of 10 mM ammonium acetate buffer (pH 3) and methanol (60:40 v/v) can be used.

    • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed by sonication for at least 10 minutes before use.

  • Standard Stock Solutions (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of dapsone and this compound reference standards and dissolve in separate 100 mL volumetric flasks with methanol to obtain stock solutions of 100 µg/mL.[1]

    • Prepare a stock solution of the internal standard (e.g., 100 µg/mL) in a similar manner.

    • Store stock solutions at 2-8 °C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to create calibration standards. A typical concentration range for dapsone is 5–50 µg/mL.[1]

3.3. Sample Preparation (Human Plasma) This protocol describes a protein precipitation method for sample clean-up.[5][6]

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add 600 µL of a precipitating agent like cold acetone (B3395972) or acetonitrile to the plasma sample.[5]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 20-50 µL) into the HPLC system.[5][7]

Data Presentation: Method Parameters and Validation

The following tables summarize typical chromatographic conditions and validation parameters compiled from various validated methods.

Table 1: Chromatographic Conditions

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)[1] C18 (150 x 4.6 mm, 3.5 µm) C18 (Phenomenex, 150 x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol:Water (70:30 v/v)[1] 10 mM Ammonium Acetate (pH 3):Methanol (60:40 v/v) Acetonitrile:1.5% Acetic Acid (25:75 v/v)[7]
Flow Rate 1.0 mL/min[1] 1.0 mL/min 0.7 mL/min[7]
Detection (UV) 295 nm[1] 295 nm 230 nm[7]
Injection Volume 20 µL 20 µL 20 µL[7]
Column Temp. Ambient Ambient Ambient

| Retention Time (Dapsone) | ~4.5 min[1] | ~4.3 min | Not Specified |

Table 2: Summary of Method Validation Data

Parameter Dapsone (Method 1) Dapsone (Method 2) Dapsone (Method 3) This compound (Method 4)
Linearity Range 5–50 µg/mL[1] 2–12 µg/mL 5-25 µg/mL[7] 0.25–20.00 ng/mL*[8][9]
Correlation Coeff. (R²) > 0.999[1] 0.997 0.9999[7] Linear[8][9]
LOD 0.5 µg/mL[1] Not Specified 0.41 µg/mL[7] 0.25 ng/mL* (LLOQ)[8][9]
LOQ 1.5 µg/mL[1] Not Specified 1.24 µg/mL[7] 0.25 ng/mL* (LLOQ)[8][9]
Accuracy (% Recovery) 98.5–101.2%[1] Not Specified 99.72–106.25%[7] Within 100±15%[8][9]
Precision (%RSD) < 2%[1] Not Specified < 2%[7] < 15%[8][9]

*Data from a highly sensitive LC-MS/MS method.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of dapsone and this compound in plasma samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Collect Plasma Sample Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Add Precipitating Agent (e.g., Acetone) Add_IS->Precipitate Vortex 4. Vortex to Mix Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into HPLC System Supernatant->Inject Transfer to Vial Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. UV Detection (295 nm) Separate->Detect Acquire 10. Generate Chromatogram Detect->Acquire Integrate 11. Integrate Peak Areas Acquire->Integrate Calculate 12. Calculate Concentration (vs. Calibration Curve) Integrate->Calculate Report 13. Final Report Calculate->Report

Caption: Workflow for HPLC analysis of Dapsone.

References

Application Notes and Protocols for Bioequivalence Studies of Dapsone using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the bioequivalence assessment of dapsone (B1669823). It includes detailed experimental protocols and data presentation to assist in the design and execution of such studies.

Introduction

Dapsone is a sulfone antibiotic commonly used in the treatment of various dermatological conditions, most notably acne vulgaris. Establishing the bioequivalence of generic dapsone formulations is crucial to ensure their therapeutic interchangeability with the reference product. UPLC-MS/MS has emerged as the preferred analytical technique for these studies due to its high sensitivity, selectivity, and speed, allowing for the accurate quantification of dapsone in biological matrices.

A sensitive, rapid, and simple Liquid Chromatography-Mass Spectrometric (LC-MS/MS) method has been developed and validated for the quantification of dapsone in human plasma.[1] This methodology is applicable to bioequivalence and bioavailability studies of dapsone.[1]

Experimental Protocols

Materials and Reagents
  • Dapsone and Dapsone-d8 (Internal Standard): Reference standards of dapsone and its deuterated internal standard (IS), Dapsone-d8, should be procured from a certified supplier.

  • Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724) are required.[2]

  • Reagents: Ammonium (B1175870) acetate (B1210297) and formic acid of ULC/MS grade are necessary for the mobile phase preparation.[2]

  • Water: HPLC-grade water should be used throughout the experiments.[2]

  • Human Plasma: Drug-free human plasma with K2EDTA as an anticoagulant is used for the preparation of calibration standards and quality control samples.[1]

Instrumentation and Chromatographic Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is the core instrumentation for this analysis.

ParameterCondition
UPLC System Waters Acquity UPLC or equivalent
Column Phenomenex, Luna 100 x 4.6 mm, 3 µm[2] or Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[3]
Mobile Phase Acetonitrile : 5mM Ammonium Acetate (50:50, v/v)[2] or Acetonitrile and water with 0.1% formic acid[3]
Flow Rate 0.3 mL/min to 0.8 mL/min
Injection Volume 10 µL[4]
Column Temperature Ambient
Run Time Approximately 3.00 minutes[2]
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of dapsone and its internal standard.

ParameterDapsoneDapsone-d8 (IS)
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 249.1[5]257.3
Product Ion (m/z) 92, 108, 125, 156.1[5][6]160.0[6]
Fragmentor (V) 125[5]-
Collision Energy (eV) 20, 24[5]-
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of dapsone and Dapsone-d8 in methanol at a concentration of approximately 1 mg/mL.[2] These stocks should be stored at 2-8°C.[2]

  • Working Solutions: Prepare serial dilutions of the dapsone stock solution using a methanol:water (50:50, v/v) diluent to create working solutions for calibration curve (CC) and quality control (QC) samples.[2]

  • Internal Standard Working Solution: A working solution of Dapsone-d8 is prepared at a concentration of 3000 ng/mL in the same diluent.[2]

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate dapsone working solutions to prepare a series of calibration standards and quality control samples at different concentration levels.[2] The calibration curve should be linear over the range of 5.000–3000.000 ng/mL for Dapsone.[2]

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective method for extracting dapsone from human plasma.

  • Thawing and Vortexing: Thaw the plasma samples at room temperature and vortex to ensure homogeneity.[2]

  • Aliquoting: Aliquot 200 µL of the plasma sample into pre-labelled vials.[2]

  • Internal Standard Addition: Add 50 µL of the Dapsone-d8 internal standard working solution (3000 ng/mL) to each sample, except for the blank plasma sample where 50 µL of the diluent is added.[2]

  • Vortexing: Briefly vortex the samples.[2]

  • Dilution: Add 200 µL of 5mM ammonium acetate solution to all samples and vortex.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2]

  • Sample Loading: Load the entire sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[2]

  • Transfer: Transfer the eluate into autosampler vials for UPLC-MS/MS analysis.[2]

Note: It is recommended to perform the sample preparation procedure under monochromatic light.[2]

Bioequivalence Study Protocol

A typical bioequivalence study for dapsone involves a randomized, crossover, or parallel design in healthy volunteers.

Study Design
  • Type: A single-dose, two-treatment, two-period crossover study is a common design.[7] An adequate washout period between treatments is essential due to the long elimination half-life of dapsone.[7] A parallel study design can also be considered.[7]

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects are typically enrolled.[7]

  • Strength: The 100 mg strength is often used for the in vivo bioequivalence study.[7]

Dosing and Sample Collection
  • Administration: A single oral dose of the test and reference dapsone formulations is administered to the subjects.

  • Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[8]

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored at -70°C until analysis.[2]

Pharmacokinetic Analysis

The plasma concentrations of dapsone are used to determine the following pharmacokinetic parameters:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach the maximum plasma concentration.

  • t1/2: Elimination half-life.

Statistical Analysis

The bioequivalence between the test and reference products is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞.[7] For bioequivalence to be established, these 90% CIs should fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

Table 1: UPLC-MS/MS Method Validation Summary
Validation ParameterResult
Linearity Range 5.000–3000.000 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.9966[2]
Lower Limit of Quantification (LLOQ) 5.000 ng/mL[2]
Intra-day Precision (%CV) 2.63 to 6.49%[2]
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% Nominal) 97.859% to 106.185%[2]
Inter-day Accuracy (% Nominal) 85% to 115%
Mean Analyte Recovery 64.87%[2]
Mean Internal Standard Recovery 86.20%[2]
Table 2: Sample Pharmacokinetic Data for Dapsone (Hypothetical)
ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
Cmax (ng/mL) 1550 ± 3501600 ± 380
AUC0-t (ngh/mL) 45000 ± 950046500 ± 10000
AUC0-∞ (ngh/mL) 48000 ± 1050049500 ± 11000
Tmax (h) 4.0 ± 1.54.2 ± 1.6
t1/2 (h) 30 ± 531 ± 6

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_addition Add Internal Standard (Dapsone-d8) plasma->is_addition dilution Add 5mM Ammonium Acetate is_addition->dilution spe Solid-Phase Extraction (SPE) dilution->spe elution Elution spe->elution autosampler Autosampler Vial elution->autosampler uplc UPLC Separation autosampler->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: UPLC-MS/MS analytical workflow for dapsone quantification.

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_statistical Statistical Analysis screening Subject Screening randomization Randomization screening->randomization dosing1 Period 1: Dosing (Test or Reference) randomization->dosing1 sampling1 Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout sample_analysis Plasma Sample Analysis (UPLC-MS/MS) sampling1->sample_analysis dosing2 Period 2: Dosing (Reference or Test) washout->dosing2 sampling2 Blood Sampling dosing2->sampling2 sampling2->sample_analysis pk_modeling Pharmacokinetic Modeling (Cmax, AUC) sample_analysis->pk_modeling stat_analysis Bioequivalence Assessment (90% CI) pk_modeling->stat_analysis report Final Report stat_analysis->report

Caption: Workflow of a dapsone bioequivalence study.

References

Synthesis and purification techniques for N-Acetyl dapsone standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides a comprehensive guide to the synthesis and purification of N-Acetyl dapsone (B1669823), the primary metabolite of the antibacterial and anti-inflammatory drug, dapsone. The protocol details a robust method for the selective mono-N-acetylation of dapsone using acetic anhydride (B1165640), followed by a multi-step purification process involving column chromatography and recrystallization to yield a high-purity analytical standard. This standard is suitable for use in various research and development applications, including pharmacokinetic studies, metabolism assays, and as a reference standard in analytical method development and validation. All quantitative data are summarized, and detailed experimental procedures are provided.

Introduction

N-Acetyl dapsone, also known as monoacetyldapsone (MADDS), is the major metabolite of dapsone, a sulfone drug widely used in the treatment of leprosy, dermatitis herpetiformis, and other inflammatory conditions.[1][2] The acetylation of dapsone is a key metabolic pathway, and the ratio of dapsone to this compound in plasma is often used to determine a patient's acetylator phenotype.[3] The availability of a high-purity this compound analytical standard is therefore crucial for accurate bioanalytical measurements and metabolism studies.

This application note describes a reliable laboratory-scale procedure for the synthesis of this compound from dapsone via selective N-acetylation. The subsequent purification protocol is designed to remove unreacted starting material, the diacetylated byproduct, and other impurities, ensuring a final product of high purity suitable for use as a reference standard.

Synthesis and Purification Workflow

The overall process for generating the this compound standard involves a straightforward synthesis followed by rigorous purification and characterization. The logical workflow is depicted below.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Dapsone reaction Selective N-Acetylation (Acetic Anhydride, Pyridine) start->reaction crude Crude Reaction Mixture reaction->crude column_chrom Silica (B1680970) Gel Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization final_product This compound Standard recrystallization->final_product characterization Characterization (NMR, IR, MS, HPLC) final_product->characterization

Caption: Workflow for the Synthesis and Purification of this compound Standard.

Experimental Protocols

Synthesis of this compound

This protocol describes the selective mono-N-acetylation of dapsone.

Materials:

  • Dapsone (4,4'-sulfonyldianiline)

  • Acetic anhydride

  • Pyridine (B92270)

  • Dichloromethane (B109758) (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve dapsone (1.0 eq) in a mixture of pyridine (5 volumes) and dichloromethane (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (e.g., 7:3 v/v).

  • Upon completion, quench the reaction by slowly adding distilled water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

3.2.1. Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: Ethyl acetate/Hexane mixture

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 20% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the desired mono-acetylated product.

  • Combine the pure fractions and evaporate the solvent to yield the partially purified this compound.

3.2.2. Recrystallization

Materials:

  • Partially purified this compound

  • Ethanol (B145695)

  • Distilled water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot distilled water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

StepProductStarting Material (Dapsone)Yield (%)Purity (by HPLC)
SynthesisCrude this compound10 g~85-95% (crude)~70-80%
Column ChromatographyPartially Purified this compound-~60-70% (from crude)>95%
RecrystallizationPurified this compound-~80-90% (from partially purified)>99%

Table 2: Characterization Data for this compound Standard

PropertyValue
Chemical Formula C₁₄H₁₄N₂O₃S
Molecular Weight 290.34 g/mol
Appearance White to off-white crystalline solid
Melting Point 224-226 °C
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 10.21 (s, 1H, NH), 7.75 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 7.53 (d, J=8.8 Hz, 2H), 6.64 (d, J=8.8 Hz, 2H), 5.98 (s, 2H, NH₂), 2.06 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.5, 152.8, 142.9, 137.2, 129.1, 128.8, 120.3, 113.0, 24.1
IR (KBr, cm⁻¹) 3470, 3370 (N-H), 1670 (C=O), 1590, 1495 (aromatic C=C), 1310, 1145 (S=O)
Mass Spectrum (ESI+) m/z 291.08 [M+H]⁺

Visualization of Key Relationships

The synthesis of this compound involves the selective acetylation of one of the two primary amino groups of dapsone. The reaction equilibrium and potential byproducts are illustrated in the diagram below.

reaction_pathway Dapsone Dapsone (Di-amino) Monoacetyl This compound (Mono-amino, Mono-amido) (Desired Product) Dapsone->Monoacetyl + Acetic Anhydride (1 eq) Diacetyl N,N'-Diacetyl Dapsone (Di-amido) (Byproduct) Monoacetyl->Diacetyl + Acetic Anhydride (>1 eq)

Caption: Reaction pathway for the acetylation of dapsone.

Conclusion

The methods detailed in this application note provide a reliable and reproducible approach for the synthesis and purification of a high-purity this compound analytical standard. The described protocols, coupled with the provided quantitative and characterization data, will be a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Adherence to these procedures will ensure the production of a standard that meets the stringent requirements for its intended applications.

References

Application Notes and Protocols for In Vitro Assay Development for N-Acetyl Dapsone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl dapsone (B1669823) (N-acetyldiaminodiphenyl sulfone) is the primary metabolite of dapsone, a sulfone antibiotic with well-established anti-inflammatory and antimicrobial properties.[1][2] Dapsone is utilized in the treatment of various conditions, including leprosy and dermatitis herpetiformis.[3][4] The therapeutic effects of dapsone are attributed to its dual functions: the inhibition of dihydrofolic acid synthesis in bacteria and the modulation of inflammatory pathways, particularly those involving neutrophils.[5][6] While N-acetyl dapsone is a major metabolite, its specific biological activities are less characterized. However, evidence suggests that dapsone metabolites may possess their own anti-inflammatory properties.[7]

These application notes provide a framework for the in vitro evaluation of this compound's biological activity. The following protocols are adapted from established assays for dapsone and are intended to serve as a starting point for investigating the potential anti-inflammatory and antimicrobial effects of this compound.

Anti-inflammatory Activity Assays

The anti-inflammatory properties of dapsone are linked to its ability to inhibit myeloperoxidase (MPO) and interfere with neutrophil chemotaxis.[3][8] The following assays are designed to assess the potential of this compound to modulate these key inflammatory processes.

Myeloperoxidase (MPO) Inhibition Assay

Principle: Myeloperoxidase is an enzyme released by neutrophils that plays a critical role in oxidative stress and tissue damage during inflammation. This cell-free enzymatic assay measures the ability of this compound to inhibit MPO activity by monitoring the oxidation of a chromogenic substrate.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate (B84403) buffer, pH 7.4.

    • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

    • Human MPO Enzyme Solution: Reconstitute lyophilized human MPO in assay buffer to a final concentration of 1 µg/mL.

    • Substrate Solution: Prepare a 100 mM solution of 3,3′,5,5′-tetramethylbenzidine (TMB) in DMSO.

    • Hydrogen Peroxide (H₂O₂): Prepare a 10 mM solution in assay buffer.

    • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the sample wells. Add 10 µL of DMSO to the control wells.

    • Add 20 µL of the MPO enzyme solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of TMB substrate solution followed by 10 µL of H₂O₂ solution to all wells.

    • Incubate the plate at 37°C for 5-10 minutes, or until a blue color develops in the control wells.

    • Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of MPO activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Data Presentation:

CompoundConcentration (µM)% MPO Inhibition (Mean ± SD)IC₅₀ (µM)
This compound0.1
1
10
100
Dapsone (Control)0.1
1
10
100
Neutrophil Chemotaxis Assay

Principle: Neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation, is a critical step in the inflammatory response. This assay evaluates the ability of this compound to inhibit neutrophil migration towards a chemoattractant, such as interleukin-8 (IL-8), using a Boyden chamber assay.

Experimental Protocol:

  • Reagent and Cell Preparation:

    • Assay Medium: RPMI 1640 with 0.5% bovine serum albumin (BSA).

    • This compound: Prepare various concentrations in the assay medium.

    • Chemoattractant: Recombinant human IL-8 (10 ng/mL in assay medium).

    • Human Neutrophils: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Procedure (Boyden Chamber with 5 µm pore size membrane):

    • Add 600 µL of assay medium containing the chemoattractant (IL-8) to the lower wells of the Boyden chamber.

    • In the upper wells, add 100 µL of the neutrophil suspension.

    • Add 100 µL of this compound at various concentrations to the upper wells containing the neutrophils. For the control, add assay medium.

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

    • After incubation, remove the upper chamber and wipe the upper surface of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the lower surface of the membrane using a Diff-Quik stain set.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)Number of Migrated Cells (Mean ± SD)% Inhibition of ChemotaxisIC₅₀ (µM)
This compound0.1
1
10
100
Dapsone (Control)0.1
1
10
100

Antimicrobial Activity Assay

Dapsone's antimicrobial effect stems from its inhibition of bacterial dihydrofolic acid synthesis.[3] The following assay can be used to determine if this compound retains this activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This assay measures the activity of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis. The assay monitors the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR activity by this compound will result in a decreased rate of NADPH oxidation, which can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5.

    • This compound Stock Solution: 10 mM in DMSO.

    • DHFR Enzyme: Purified recombinant DHFR from a relevant bacterial species (e.g., Escherichia coli).

    • Dihydrofolic Acid (DHF): 1 mM in assay buffer.

    • NADPH: 1 mM in assay buffer.

  • Assay Procedure (UV-transparent 96-well plate):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of this compound at various concentrations. Add 10 µL of DMSO for the control.

    • Add 10 µL of DHFR enzyme solution.

    • Add 10 µL of NADPH solution.

    • Incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 20 µL of DHF solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of DHFR inhibition and the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)Rate of NADPH Oxidation (ΔA₃₄₀/min)% DHFR InhibitionIC₅₀ (µM)
This compound0.1
1
10
100
Dapsone (Control)0.1
1
10
100

Visualizations

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of Dapsone/N-acetyl Dapsone Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-8, LTB4) Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil MPO_Release Myeloperoxidase (MPO) Release Neutrophil->MPO_Release ROS_Production Reactive Oxygen Species (ROS) Production Neutrophil->ROS_Production Chemotaxis Chemotaxis & Adhesion Neutrophil->Chemotaxis Tissue_Damage Tissue Damage MPO_Release->Tissue_Damage ROS_Production->Tissue_Damage Inflammation Inflammation Tissue_Damage->Inflammation Chemotaxis->Inflammation Dapsone_Metabolite Dapsone / this compound Dapsone_Metabolite->MPO_Release Inhibition Dapsone_Metabolite->ROS_Production Scavenging Dapsone_Metabolite->Chemotaxis Inhibition

Caption: Proposed anti-inflammatory mechanism of Dapsone and its metabolite.

G cluster_workflow In Vitro Assay Workflow for this compound start Start prep Prepare this compound and Control Solutions start->prep anti_inflammatory Anti-inflammatory Assays prep->anti_inflammatory antimicrobial Antimicrobial Assay prep->antimicrobial mpo_assay MPO Inhibition Assay anti_inflammatory->mpo_assay chemotaxis_assay Neutrophil Chemotaxis Assay anti_inflammatory->chemotaxis_assay data_analysis Data Analysis (IC50 Determination) mpo_assay->data_analysis chemotaxis_assay->data_analysis dhfr_assay DHFR Inhibition Assay antimicrobial->dhfr_assay dhfr_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Determining Acetylator Phenotype Using N-Acetyl Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acetyltransferase 2 (NAT2) enzyme plays a crucial role in the metabolism of numerous drugs and xenobiotics. Genetic polymorphisms in the NAT2 gene result in distinct acetylator phenotypes within the population, broadly classified as rapid, intermediate, and slow acetylators. This variation in acetylation capacity can significantly impact drug efficacy and toxicity. Determining an individual's acetylator phenotype is therefore critical in clinical pharmacology and drug development for personalizing drug therapy and assessing disease susceptibility.

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone) and its N-acetylated metabolite, N-acetyl dapsone (monoacetyldapsone or MADDS), serve as reliable probes for phenotyping NAT2 activity.[1][2] The metabolic ratio of MADDS to dapsone in a plasma sample following a single oral dose of dapsone provides a quantitative measure of an individual's acetylation capacity.[3][4] This document provides detailed application notes and protocols for determining acetylator phenotype using this method.

Principle

Dapsone is primarily metabolized in the liver by NAT2-mediated N-acetylation to form MADDS.[1][5] The concentration of MADDS relative to the parent drug, dapsone, in the plasma at a specific time point after administration reflects the enzymatic activity of NAT2.[3][4] A higher ratio of MADDS to dapsone is indicative of a rapid acetylator phenotype, while a lower ratio suggests a slow acetylator phenotype. This phenotyping method has been shown to be a reliable alternative to methods using other drugs like isoniazid (B1672263) and sulfamethazine.[1]

Metabolic Pathway of Dapsone

Dapsone undergoes acetylation to form this compound (monoacetyldapsone), a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. This is the primary metabolic pathway used for acetylator phenotyping. Dapsone can also undergo N-hydroxylation to form dapsone hydroxylamine, a potentially toxic metabolite.[6]

Dapsone Dapsone NAT2 NAT2 Dapsone->NAT2 CYP450 Cytochrome P450 Dapsone->CYP450 MADDS This compound (Monoacetyldapsone) Hydroxylamine Dapsone Hydroxylamine (Toxic Metabolite) NAT2->MADDS Acetylation CYP450->Hydroxylamine N-hydroxylation

Caption: Metabolic pathways of dapsone.

Experimental Workflow for Acetylator Phenotyping

The overall process involves administering a single oral dose of dapsone to the subject, collecting a blood sample at a specified time, processing the sample to extract dapsone and MADDS, analyzing the concentrations using HPLC, and finally calculating the metabolic ratio to determine the acetylator phenotype.

cluster_protocol Phenotyping Protocol cluster_analysis Sample Analysis & Data Interpretation A 1. Administer 100 mg oral dose of Dapsone B 2. Collect blood sample (3-12 hours post-dose) A->B C 3. Separate plasma B->C D 4. Plasma protein precipitation or liquid-liquid extraction C->D E 5. HPLC analysis of Dapsone and MADDS D->E F 6. Calculate MADDS/Dapsone ratio E->F G 7. Determine Acetylator Phenotype F->G

Caption: Experimental workflow for dapsone phenotyping.

Quantitative Data Summary

The classification of acetylator phenotype is based on the calculated metabolic ratio of MADDS to dapsone. Different studies have proposed slightly varying thresholds for this classification.

Acetylator PhenotypeMADDS/Dapsone Ratio ThresholdReference
Slow Acetylator< 0.30 - 0.35[7][8]
Intermediate Acetylator0.35 - 0.45 (in some studies)[9]
Rapid Acetylator> 0.35 - 0.42[7]

Note: The exact threshold may vary between populations. It is recommended to establish reference ranges for the specific population under study. Some studies also describe a trimodal distribution, allowing for the identification of intermediate acetylators.[8]

Experimental Protocols

Protocol 1: Subject Preparation and Sample Collection

1. Subject Recruitment:

  • Recruit healthy volunteers or patients after obtaining informed consent.

  • Exclude subjects with known allergies to dapsone or sulfonamides, liver or kidney dysfunction, or G6PD deficiency.

2. Dapsone Administration:

  • Administer a single oral dose of 100 mg dapsone.[3][4]

3. Blood Sample Collection:

  • Collect a venous blood sample (approximately 5 mL) into a heparinized tube at 3 hours post-dapsone administration.[3][4] Some protocols allow for sample collection up to 12 hours post-dose.[1]

  • The exact timing of blood sampling is not critical as the MADDS/dapsone ratio remains constant for a considerable period.[9]

4. Plasma Separation:

  • Centrifuge the blood sample at 3000 rpm for 10 minutes to separate the plasma.

  • Transfer the plasma to a clean, labeled tube and store at -20°C until analysis.[1]

Protocol 2: Sample Preparation for HPLC Analysis (Protein Precipitation Method)

This is a rapid and simple method for sample clean-up.[10]

1. Reagents:

  • Acetonitrile (HPLC grade)

  • Perchloric acid (0.8M)

2. Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 200 µL of 0.8M perchloric acid.

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant for HPLC analysis.

Protocol 3: Sample Preparation for HPLC Analysis (Liquid-Liquid Extraction Method)

This method provides a cleaner sample extract.[7][11]

1. Reagents:

  • Ethyl ether (or other suitable organic solvent)

  • Sodium hydroxide (B78521) (1M)

  • Internal Standard (e.g., phenacetin)

2. Procedure:

  • To 1 mL of plasma in a glass tube, add a known amount of internal standard.

  • Add 100 µL of 1M sodium hydroxide to make the sample alkaline.

  • Add 5 mL of ethyl ether and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

Protocol 4: HPLC Analysis of Dapsone and this compound

1. HPLC System:

  • A standard HPLC system equipped with a UV detector is required.

2. Chromatographic Conditions:

ParameterConditionReference
Column C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase Methanol:Water (70:30, v/v) or Acetonitrile:Water (50:50, v/v)[7][11][12]
Flow Rate 1.0 mL/min[11][12]
Detection Wavelength 286 nm or 295 nm[11][12]
Injection Volume 20-50 µL

3. Analysis:

  • Inject the prepared sample extract into the HPLC system.

  • Record the chromatogram and determine the peak areas for dapsone and MADDS (and the internal standard if used).

4. Quantification:

  • Prepare standard curves for dapsone and MADDS using solutions of known concentrations.

  • Calculate the concentrations of dapsone and MADDS in the plasma samples based on the standard curves.

Data Analysis and Interpretation

  • Calculate the Metabolic Ratio:

    • Divide the molar concentration of this compound (MADDS) by the molar concentration of dapsone.

  • Determine Acetylator Phenotype:

    • Classify the subject's acetylator phenotype based on the calculated ratio using the established thresholds (see Quantitative Data Summary table).

Clinical and Research Applications

  • Personalized Medicine: Dose adjustments for drugs metabolized by NAT2 can be made based on an individual's acetylator status to optimize efficacy and minimize adverse drug reactions.[1] Slow acetylators may be at a higher risk of toxicity from certain drugs.[13]

  • Drug Development: Understanding the influence of acetylator phenotype on a new drug's pharmacokinetics is crucial during clinical trials.

  • Epidemiological Studies: Acetylator status has been associated with susceptibility to certain cancers and autoimmune diseases.[13][14] Phenotyping large populations can aid in understanding these associations.

Conclusion

The use of this compound as a probe for determining acetylator phenotype is a robust, reliable, and relatively simple method. The protocols outlined in this document provide a comprehensive guide for researchers and clinicians to accurately assess NAT2 activity. Adherence to standardized procedures and careful data interpretation are essential for obtaining meaningful results that can be applied to both clinical practice and research settings. It is important to note that while phenotyping provides a measure of enzyme activity, genotyping for NAT2 polymorphisms can also be performed to complement and verify the results.[15]

References

Application Notes: Solid-Phase Extraction of N-Acetyl Dapsone from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl dapsone (B1669823) is the primary metabolite of dapsone, a sulfone antibiotic used in the treatment of various infectious and inflammatory diseases. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine prior to chromatographic analysis. This document provides a detailed protocol for the solid-phase extraction of N-Acetyl dapsone from human urine, designed for researchers, scientists, and drug development professionals. The method is based on reversed-phase SPE, which is suitable for retaining moderately polar compounds like this compound from an aqueous matrix.

Principle of the Method

This protocol utilizes a reversed-phase SPE cartridge. The stationary phase is a nonpolar sorbent (e.g., C18) that retains analytes of intermediate polarity, such as this compound, from a polar sample matrix like urine. The extraction process involves the following steps:

  • Sample Pre-treatment: Adjustment of the urine sample's pH to ensure the analyte is in a neutral form, enhancing its retention on the nonpolar sorbent.

  • Column Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol).

  • Column Equilibration: The sorbent is prepared for the aqueous sample by rinsing with water or a buffer.

  • Sample Loading: The pre-treated urine sample is passed through the SPE cartridge, and this compound is retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent to remove endogenous interferences without eluting the analyte of interest.

  • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound.

The eluted sample can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocol

Materials and Reagents

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Deionized water

  • pH meter or pH indicator strips

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-treatment

  • Collect urine samples in sterile containers. If not analyzed immediately, store at -20°C.

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take 1 mL of the supernatant and add 1 mL of 10 mM ammonium acetate buffer (pH 6.0).

  • Vortex the mixture for 30 seconds.

Solid-Phase Extraction Procedure

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire 2 mL of the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar impurities.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less retained impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate) into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes hypothetical performance data for the described SPE protocol. This data is representative of what would be expected from a validated method but should be determined experimentally for each specific application.

ParameterResult
Analyte This compound
Matrix Human Urine
SPE Sorbent C18 (100 mg)
Elution Solvent 70:30 Acetonitrile:5mM Ammonium Acetate
Recovery > 85%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL
Precision (RSD%) < 10%

Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine_sample 1. Urine Sample Collection centrifuge 2. Centrifugation urine_sample->centrifuge ph_adjust 3. pH Adjustment & Dilution centrifuge->ph_adjust condition 4. Conditioning (Methanol) ph_adjust->condition equilibrate 5. Equilibration (Water) condition->equilibrate load 6. Sample Loading equilibrate->load wash 7. Washing (Water & 5% Methanol) load->wash elute 8. Elution (Acetonitrile/Buffer) wash->elute evaporate 9. Evaporation elute->evaporate reconstitute 10. Reconstitution evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Studying the Effects of N-Acetyl Dapsone on Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl dapsone (B1669823), also known as monoacetyldapsone (MADDS), is the primary metabolite of dapsone, a sulfone antibiotic with well-established anti-inflammatory and immunomodulatory properties.[1][2][3] Dapsone is utilized in the treatment of various conditions, including leprosy and dermatitis herpetiformis.[4] The therapeutic efficacy and adverse effects of dapsone are linked to its complex metabolism, which also produces the reactive hydroxylamine (B1172632) metabolite, dapsone hydroxylamine (DDS-NOH). Understanding the specific biological activities of N-acetyl dapsone is crucial for elucidating the overall pharmacological profile of dapsone and for the development of new therapeutic agents with improved efficacy and safety.

These application notes provide a comprehensive guide for researchers to develop and utilize cell-based assays to investigate the effects of this compound on key cellular processes, particularly those involving neutrophils, which are primary targets of dapsone's anti-inflammatory action.[1][5][6][7]

I. Key Cell-Based Assays for this compound Research

A variety of cell-based assays can be employed to characterize the effects of this compound on neutrophil function. The following protocols are adapted from established methods used to study dapsone and other anti-inflammatory compounds.

Myeloperoxidase (MPO) Activity Assay

Application: To determine the inhibitory effect of this compound on myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid and subsequent tissue damage during inflammation. Dapsone is a known inhibitor of MPO.[8][9][10][11]

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Cell Lysis: Lyse the isolated neutrophils to release MPO.

  • Assay Reaction:

    • In a 96-well plate, add purified MPO or neutrophil lysate.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding a substrate solution containing hydrogen peroxide (H₂O₂) and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB).

  • Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 650 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the rate of MPO activity and determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Neutrophil Oxidative Burst (ROS Production) Assay

Application: To quantify the effect of this compound on the production of reactive oxygen species (ROS) by activated neutrophils. Dapsone has been shown to suppress the oxidative burst in neutrophils.[5][7][12][13]

Protocol:

  • Neutrophil Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.

  • Pre-incubation: Incubate the neutrophils with various concentrations of this compound.

  • Stimulation: Activate the neutrophils with a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • ROS Detection: Add a fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFDA or dihydrorhodamine 123 - DHR 123).

  • Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Quantify the reduction in ROS production in the presence of this compound compared to the control.

Cytokine Release Assay (IL-8 and TNF-α)

Application: To assess the modulatory effect of this compound on the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), from stimulated neutrophils. Dapsone is known to suppress the production of these cytokines.[5][6]

Protocol:

  • Neutrophil Culture: Isolate and culture human neutrophils.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Stimulation: Stimulate the neutrophils with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-8 and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the dose-dependent effect of this compound on cytokine secretion.

Neutrophil Apoptosis Assay

Application: To investigate whether this compound influences the rate of apoptosis (programmed cell death) in neutrophils. Dapsone has been shown to induce apoptosis in neutrophils at higher concentrations.[5][6][14]

Protocol:

  • Neutrophil Treatment: Isolate human neutrophils and incubate them with various concentrations of this compound for different time points.

  • Staining: Stain the cells with Annexin V (a marker for early apoptosis) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (to distinguish from necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative).

  • Data Analysis: Determine the effect of this compound on the induction or inhibition of neutrophil apoptosis.

Neutrophil Chemotaxis Assay

Application: To evaluate the impact of this compound on the directed migration of neutrophils towards a chemoattractant. Dapsone can inhibit neutrophil chemotaxis.[1][15] One study suggested that monoacetyldapsone (this compound) did not inhibit polymorphonuclear leukocyte trafficking.[16]

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils.

  • Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.

  • Cell Loading: Load the isolated neutrophils, pre-incubated with or without this compound, into the upper chamber.

  • Chemoattractant: Add a chemoattractant (e.g., IL-8 or fMLP) to the lower chamber.

  • Incubation: Incubate the chamber to allow neutrophils to migrate through the membrane.

  • Quantification: Quantify the number of migrated cells in the lower chamber by cell counting or using a viability assay.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound.

In Vitro Methemoglobinemia Assay

Application: To assess the potential of this compound and its potential further metabolites to induce methemoglobin formation in red blood cells, a known side effect of dapsone therapy primarily attributed to the hydroxylamine metabolite.

Protocol:

  • Red Blood Cell Preparation: Obtain fresh human red blood cells (RBCs) and wash them with a balanced salt solution.

  • Incubation: Incubate the RBCs with varying concentrations of this compound. A positive control, such as dapsone hydroxylamine, should be included.

  • Methemoglobin Measurement: At different time points, lyse the RBCs and measure the absorbance at specific wavelengths (e.g., 630 nm) to determine the percentage of methemoglobin.

  • Data Analysis: Plot the concentration-response curve for methemoglobin formation induced by this compound.

II. Data Presentation

Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison of the effects of this compound across different concentrations and experimental conditions.

Table 1: Effect of this compound on Neutrophil Functions (Hypothetical Data)

AssayParameterThis compound Concentration (µM)% Inhibition / Effect
MPO ActivityIC₅₀1050%
5085%
Oxidative Burst (ROS)fMLP-stimulated1025%
5060%
Cytokine Release (IL-8)LPS-stimulated1015%
5045%
Apoptosis24h incubation5030% increase
ChemotaxisIL-8 induced5010%
Methemoglobinemia4h incubation100<5%

Note: The data presented in this table is hypothetical and should be replaced with experimentally derived values.

III. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways potentially modulated by this compound and the experimental workflows.

Signaling Pathway

G cluster_0 Neutrophil Activation cluster_1 Potential this compound Effects Chemoattractant Chemoattractant (e.g., fMLP, IL-8) GPCR GPCR Chemoattractant->GPCR G_Protein G-Protein GPCR->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Ca_Influx->PKC Granule_Release Granule Release (MPO, Elastase) Ca_Influx->Granule_Release Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Influx->Cytoskeletal_Rearrangement NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase NFkB_Activation NF-κB Activation PKC->NFkB_Activation ROS Oxidative Burst (ROS Production) NADPH_Oxidase->ROS MPO_in_Granules MPO Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis Cytokine_Production Cytokine Production (IL-8, TNF-α) NFkB_Activation->Cytokine_Production NAD This compound NAD->Ca_Influx Inhibition? NAD->MPO_in_Granules Inhibition?

Caption: Potential signaling pathways in neutrophils affected by this compound.

Experimental Workflow

G cluster_0 Cell-Based Assay Workflow for this compound start Start isolate_cells Isolate Human Neutrophils or RBCs start->isolate_cells pre_incubate Pre-incubate cells with This compound isolate_cells->pre_incubate stimulate Stimulate cells (e.g., fMLP, LPS) pre_incubate->stimulate assay Perform Specific Assay stimulate->assay mpo MPO Activity assay->mpo ros Oxidative Burst (ROS) assay->ros cytokine Cytokine Release assay->cytokine apoptosis Apoptosis assay->apoptosis chemotaxis Chemotaxis assay->chemotaxis methemoglobin Methemoglobinemia assay->methemoglobin measure Measure Endpoint mpo->measure ros->measure cytokine->measure apoptosis->measure chemotaxis->measure methemoglobin->measure absorbance Absorbance measure->absorbance fluorescence Fluorescence measure->fluorescence elisa ELISA measure->elisa flow_cytometry Flow Cytometry measure->flow_cytometry cell_count Cell Count measure->cell_count analyze Data Analysis and Interpretation absorbance->analyze fluorescence->analyze elisa->analyze flow_cytometry->analyze cell_count->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound effects.

The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound. By systematically applying these cell-based assays, researchers can delineate the specific contributions of this major metabolite to the overall pharmacological and toxicological profile of dapsone. This knowledge is essential for the rational design of safer and more effective anti-inflammatory and antimicrobial therapies.

References

Application Notes and Protocols: The Role of N-Acetyl Dapsone in Toxicology and Xenobiotic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl dapsone (B1669823), also known as monoacetyldapsone (MADDS), is the primary metabolite of the sulfone antibiotic and anti-inflammatory drug, dapsone.[1][2] The study of N-Acetyl dapsone is crucial in the fields of toxicology and xenobiotic metabolism as its formation represents a key pathway in the biotransformation of the parent drug. The balance between dapsone's two main metabolic routes—N-acetylation and N-hydroxylation—is a critical determinant of the drug's therapeutic efficacy and its potential for adverse toxic effects.[3][4] These notes provide an overview of this compound's significance, along with detailed protocols for its analysis and the study of its metabolic context.

Application Notes

Xenobiotic Metabolism of Dapsone

Dapsone undergoes two primary metabolic transformations in the liver.[5]

  • N-Acetylation: This pathway is catalyzed by the non-microsomal enzyme N-acetyltransferase (NAT), specifically the NAT2 isoform.[6] It results in the formation of this compound (MADDS), which is generally considered a non-toxic metabolite.[3] This acetylation process is subject to genetic polymorphism, leading to distinct "slow" and "rapid" acetylator phenotypes within the population.[7][8]

  • N-Hydroxylation: This pathway is mediated by the cytochrome P450 (CYP) enzyme system, with isoforms such as CYP2C19, CYP2E1, CYP2B6, and CYP3A4 being involved.[9][10][11] It produces dapsone hydroxylamine (B1172632), a reactive metabolite strongly implicated in the hematological toxicity of dapsone, including methemoglobinemia and hemolytic anemia.[3][12][13]

The competition between these two pathways is a key factor in dapsone's safety profile. A higher rate of acetylation can shift metabolism away from the production of the toxic hydroxylamine, potentially reducing the risk of adverse effects.[3]

Toxicological Significance of this compound

This compound itself is considered less toxic than its parent compound and significantly less toxic than the dapsone hydroxylamine metabolite.[3] Its formation is primarily a detoxification route. However, this compound can be deacetylated back to dapsone, establishing an equilibrium and contributing to the parent drug's long elimination half-life.[14] Furthermore, this compound can also undergo N-hydroxylation, though its contribution to overall toxicity is less defined than that of dapsone hydroxylamine.[15]

The primary toxicological interest in this compound lies in its role as an indicator of metabolic balance. Individuals who are "slow acetylators" produce less this compound, which may lead to higher plasma concentrations of the parent drug, dapsone. This, in turn, can increase the flux through the N-hydroxylation pathway, elevating the risk of toxicity.[3] Studies have shown that patients experiencing dapsone-induced neurotoxicity and hemolytic anemia are often slow acetylators.[3]

Application in Phenotyping Studies

The ratio of the plasma concentration of this compound to dapsone (MADDS:dapsone) serves as a reliable index for determining an individual's acetylator phenotype.[7][16] This application is vital in clinical pharmacology and personalized medicine to predict patient susceptibility to dapsone's dose-dependent adverse effects.[17]

  • Rapid Acetylators: Typically exhibit a low MADDS:dapsone ratio (e.g., around 0.2).[7]

  • Slow Acetylators: Typically exhibit a higher MADDS:dapsone ratio (e.g., around 1.0).[7]

Measuring this ratio after a single oral dose of dapsone allows for rapid and convenient phenotyping.[16][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolic pathways from published literature.

Table 1: Enzyme Kinetic Parameters for Dapsone Metabolism

Enzyme/System Substrate Metabolite Km (µM) Vmax (pmol/min/mg protein) Source
Human Liver Cytosol (Fast Acetylator) Dapsone This compound (MADDS) 98 ± 17.6 190 ± 20 [6]
Bacterially Expressed NAT1 Dapsone This compound (MADDS) 687 Not Specified [6]
Bacterially Expressed NAT2 Dapsone This compound (MADDS) 136 Not Specified [6]
Human Liver Microsomes (High-Affinity) Dapsone Dapsone Hydroxylamine 4 130 ± 40 [10]

| Human Liver Microsomes (Low-Affinity) | Dapsone | Dapsone Hydroxylamine | 140 ± 50 | 1300 ± 100 |[10] |

Table 2: Pharmacokinetic and Toxicological Parameters

Parameter Value Condition Source
MADDS:Dapsone Ratio (Slow Acetylators) ~1.0 Plasma sample after oral dapsone [7]
MADDS:Dapsone Ratio (Rapid Acetylators) ~0.2 Plasma sample after oral dapsone [7]
Dapsone Hydroxylamine Formation in vitro 5.2 ± 0.4% of incubated drug Human liver microsomes + NADPH (Compartment A) [19][20]
Dapsone-dependent Methemoglobinemia 15.4 - 18.9% 100 µM Dapsone with human liver microsomes [15]
Dapsone Hydroxylamine-dependent Methemoglobinemia 40.6 ± 6.3% 100 µM Dapsone Hydroxylamine (no microsomes) [15]
Inhibition of Dapsone N-hydroxylation (Ketoconazole, 5 µM) 6.8 - 44.1% Human liver microsomes [21]

| Inhibition of Dapsone N-hydroxylation (Sulphaphenazole, 100 µM) | 24.0 - 68.4% | Human liver microsomes |[21] |

Visualizations

Dapsone Metabolic Pathways

DapsoneMetabolism cluster_pathways Hepatic Metabolism cluster_effects Toxicological Outcomes Dapsone Dapsone MADDS This compound (MADDS) (Less Toxic Metabolite) Dapsone->MADDS N-Acetylation (NAT2) DDSNHOH Dapsone Hydroxylamine (Toxic Metabolite) Dapsone->DDSNHOH N-Hydroxylation (CYP450 Enzymes) Detox Detoxification MADDS->Detox Toxicity Hematotoxicity (Methemoglobinemia, Hemolysis) DDSNHOH->Toxicity

Caption: Metabolic fate of dapsone, showing the competing pathways of detoxification and toxification.

Experimental Workflow for Acetylator Phenotyping

AcetylatorPhenotyping cluster_protocol Phenotyping Protocol cluster_results Interpretation start Administer Single Oral 100mg Dapsone Dose collect Collect Plasma Sample (e.g., at 3 hours) start->collect extract Liquid-Liquid or Solid-Phase Extraction of Dapsone & MADDS collect->extract analyze Simultaneous Quantification using LC-MS/MS extract->analyze calculate Calculate Plasma Concentration Ratio (MADDS / Dapsone) analyze->calculate phenotype Determine Phenotype calculate->phenotype slow Slow Acetylator (Ratio ≈ 1.0) phenotype->slow High Ratio fast Rapid Acetylator (Ratio ≈ 0.2) phenotype->fast Low Ratio

Caption: Workflow for determining acetylator status using the this compound to dapsone ratio.

In Vitro Two-Compartment Toxicity Assay

TwoCompartmentAssay Two-Compartment Model for Metabolism-Mediated Toxicity cluster_setup cluster_A_contents cluster_B_contents compA Compartment A (Metabolizing System) Membrane Semi-Permeable Membrane (Allows metabolite diffusion, retains protein) compA->Membrane Metabolite Reactive Metabolites (e.g., Dapsone Hydroxylamine) compA->Metabolite Metabolism compB Compartment B (Target Cells) Endpoint Measure Endpoint in Compartment B (e.g., Methemoglobin Formation, Cell Viability, Covalent Binding) compB->Endpoint Microsomes Human Liver Microsomes NADPH NADPH (Cofactor) Dapsone Dapsone or This compound Cells Target Cells (e.g., Erythrocytes, Leukocytes) Membrane->compB Metabolite->compB Diffusion

Caption: Diagram of a two-compartment system to study metabolism-dependent toxicity in vitro.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Dapsone and this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the pharmacokinetic analysis of dapsone and its primary metabolite.[14][22]

Objective: To develop a sensitive and specific method for the simultaneous determination of dapsone and this compound concentrations in human plasma for phenotyping and pharmacokinetic studies.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • Dapsone and this compound analytical standards

  • Dapsone-d8 (or other suitable internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Tertiary butyl methyl ether (TBME)

  • Water (HPLC grade)

  • Chromolith C18 Hi-resolution column (or equivalent)

  • Tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) source

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of dapsone, this compound, and the IS in a suitable solvent (e.g., methanol).

    • Create calibration standards by spiking blank human plasma with known concentrations of dapsone (e.g., 0.5–2500 ng/mL) and this compound (e.g., 0.25–20 ng/mL).[22]

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, standard, or QC, add 50 µL of the IS working solution and vortex briefly.

    • Add 2.5 mL of TBME.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Chromolith C18 Hi-resolution (100mm x 4.6mm ID) or equivalent.[22]

      • Mobile Phase: Isocratic elution with Acetonitrile and 2mM Ammonium acetate (e.g., 50:50 v/v).[22]

      • Flow Rate: 0.8 mL/min.[22]

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the following ion transitions:

        • Dapsone: m/z 249.3 → 156.1[22]

        • This compound: m/z 291.1 → 156.0[22]

        • Dapsone-d8 (IS): m/z 257.3 → 160.0[22]

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the data.

    • Determine the concentrations of dapsone and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Assessment of Dapsone Metabolism-Mediated Toxicity

This protocol outlines the use of a two-compartment system to investigate the role of metabolism in dapsone-induced toxicity, based on published models.[15][20]

Objective: To determine if dapsone or its metabolites, generated by a metabolically active system, can induce toxicity in target cells.

Materials:

  • Two-compartment chamber system with a semi-permeable membrane (e.g., molecular weight cut-off of 10,000 Da).

  • Human liver microsomes.

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+).

  • Target cells: e.g., freshly isolated human erythrocytes for methemoglobinemia assessment or mononuclear leukocytes for cytotoxicity.

  • Dapsone, this compound, and Dapsone hydroxylamine standards.

  • Appropriate buffers (e.g., PBS, Krebs-Henseleit).

  • Spectrophotometer for methemoglobin measurement or flow cytometer/trypan blue for viability assay.

Procedure:

  • System Assembly:

    • Assemble the two-compartment chamber, separating the chambers with the semi-permeable membrane. The membrane should allow the passage of small molecules (drug, metabolites) but retain proteins (microsomes, enzymes).[20]

  • Compartment A (Metabolizing System) Preparation:

    • In Compartment A, add human liver microsomes (e.g., 2 mg protein/mL) to a suitable buffer.[15][20]

    • Add the test compound (e.g., 100 µM dapsone).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include control chambers:

      • No NADPH: To assess the direct toxicity of the parent compound.

      • No microsomes: To control for non-enzymatic degradation.

  • Compartment B (Target System) Preparation:

    • In Compartment B, add the suspension of target cells (e.g., human erythrocytes at a 2% hematocrit) in buffer.

  • Incubation:

    • Incubate the entire system at 37°C with gentle shaking for a defined period (e.g., 1-3 hours). Allow sufficient time for metabolite generation and diffusion across the membrane.

  • Endpoint Measurement:

    • After incubation, collect the target cells from Compartment B.

    • For Methemoglobinemia: Lyse the erythrocytes and measure the absorbance at appropriate wavelengths (e.g., 630 nm) to determine the percentage of methemoglobin.[15]

    • For Cytotoxicity: Assess cell viability using methods such as trypan blue exclusion, MTT assay, or flow cytometry with viability dyes (e.g., Propidium Iodide).

    • For Metabolite Analysis: Collect aliquots from both compartments to quantify the concentration of the parent drug and key metabolites (this compound, dapsone hydroxylamine) using the LC-MS/MS protocol described above.[19]

  • Data Analysis:

    • Compare the toxic endpoint in the complete system (microsomes + NADPH + drug) to the control conditions.

    • A significant increase in toxicity only in the complete system indicates metabolism-mediated toxicity.

    • Correlate the level of toxicity with the concentration of metabolites measured in Compartment B.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for N-Acetyl Dapsone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the analysis of N-Acetyl dapsone (B1669823), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing peak can compromise the accuracy of quantification and the resolution of closely eluting compounds.

Q2: Why is my N-Acetyl dapsone peak tailing?

A2: Peak tailing for this compound, a metabolite of the basic compound dapsone, is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the analyte with residual silanol (B1196071) groups on the surface of silica-based columns. Other potential causes include column overload, inappropriate mobile phase pH, extra-column volume, and column contamination or degradation.

Q3: How does the mobile phase pH affect the peak shape of this compound?

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity silica (B1680970) column that is well end-capped can significantly reduce the number of free silanol groups available for secondary interactions. For basic compounds like dapsone and its metabolites, columns specifically designed for their analysis or those with alternative stationary phases (e.g., hybrid silica, polymeric) can provide better peak shapes.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Step 1: Evaluate System Suitability

Before making any changes to your method, ensure your HPLC system is performing correctly.

  • Question: Are all peaks in my chromatogram tailing, or just the this compound peak?

    • Answer: If all peaks are tailing, this may indicate a physical issue with the system, such as a column void or excessive extra-column volume (e.g., long tubing, loose fittings). If only the this compound peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase.

Step 2: Address Chemical Interactions

If only the this compound peak is tailing, focus on the method's chemistry.

  • Question: How can I minimize secondary silanol interactions?

    • Answer:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3.0 with an additive like formic acid or using a buffer like ammonium (B1175870) acetate (B1210297) can protonate the silanol groups, reducing their interaction with the analyte.[1]

      • Use Mobile Phase Additives: A small concentration of a basic additive, such as triethylamine (B128534) (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.

      • Change the Column: Switch to a column with a different stationary phase. An end-capped C18 column is a good start, but for persistent tailing, consider a column with a polar-embedded group or a phenyl-hexyl phase.

Step 3: Optimize Method Parameters

Fine-tuning your method can often resolve peak shape issues.

  • Question: Could my sample concentration or injection volume be the cause of tailing?

    • Answer: Yes, column overload is a common cause of peak tailing. Try reducing the concentration of your sample or decreasing the injection volume.

  • Question: Does the organic modifier in my mobile phase matter?

    • Answer: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. Experiment with different ratios of your organic modifier to the aqueous phase. For dapsone, a mobile phase of methanol (B129727) and water in a 40:60 v/v ratio has been shown to produce well-defined peaks.[1]

Data Presentation

While specific quantitative data for this compound peak tailing under varied conditions is limited in the literature, the following table summarizes system suitability parameters from a validated HPLC method for its parent compound, dapsone, which can serve as a good starting point for this compound method development.

ParameterAcceptance CriteriaReported Value for Dapsone
Tailing Factor < 1.2< 1.2[2]
Theoretical Plates > 2000> 5000[2]
RSD of Peak Area < 2.0%0.7%

Experimental Protocols

The following are examples of HPLC methods that have been successfully used for the analysis of dapsone and can be adapted for this compound.

Method 1: Isocratic RP-HPLC for Dapsone [1]

  • Column: Luna C18, 15 cm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Observation: This method was reported to produce a well-defined and resolved peak for dapsone, that was "almost free from tailing".[1]

Method 2: Stability-Indicating RP-HPLC for Dapsone

  • Column: C18 analytical column

  • Mobile Phase: Formic acid solution (pH=3):Ethanol (90:10, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: PDA at 210 nm

  • Observation: This method resulted in a symmetrical peak for dapsone.

Method 3: LC-MS/MS for Simultaneous Dapsone and this compound Analysis

  • Column: Chromolith C18 Hi-resolution, 100 mm x 4.6 mm

  • Mobile Phase: Acetonitrile and 2mM Ammonium acetate

  • Flow Rate: 0.8 mL/min

  • Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode

Mandatory Visualization

Below is a troubleshooting workflow to help you systematically address peak tailing for this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing check_system Check for System Issues: - Column void - Extra-column volume - Leaks all_peaks_tailing->check_system Yes chemical_issue Chemical Interaction Issue all_peaks_tailing->chemical_issue No end Symmetrical Peak Achieved check_system->end adjust_ph Adjust Mobile Phase pH (e.g., to ~3.0) chemical_issue->adjust_ph change_column Change Column (e.g., different end-capping, stationary phase) adjust_ph->change_column additives Use Mobile Phase Additives (e.g., TEA - use with caution for MS) change_column->additives overload Is column overload a possibility? additives->overload reduce_concentration Reduce Sample Concentration or Injection Volume overload->reduce_concentration Yes optimize_mobile_phase Optimize Mobile Phase (Organic:Aqueous ratio) overload->optimize_mobile_phase No reduce_concentration->end optimize_mobile_phase->end

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

References

Technical Support Center: Optimizing Mass Spectrometry Ionization for N-Acetyl Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization of N-Acetyl dapsone (B1669823).

Frequently Asked Questions (FAQs)

Q1: What is the typical mass-to-charge ratio (m/z) observed for N-Acetyl dapsone?

A1: In positive ionization mode, this compound is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 291.1.[1][2][3][4]

Q2: Which ionization technique is most commonly used for this compound analysis?

A2: Electrospray ionization (ESI) is the most commonly reported technique for the analysis of this compound, particularly in positive ion mode.[1][2][3][4] ESI is well-suited for polar and ionizable compounds like this compound.

Q3: Is Atmospheric Pressure Chemical Ionization (APCI) a suitable alternative to ESI for this compound?

A3: While ESI is more common, APCI could be a viable alternative, especially for less polar analytes or to overcome matrix effects sometimes observed in ESI.[5][6] APCI is generally better for less polar and more volatile compounds. Given that this compound has aromatic amine functionalities, both ESI and APCI could potentially be effective, and the choice may depend on the specific sample matrix and instrument sensitivity.

Q4: What are the common multiple reaction monitoring (MRM) transitions for this compound?

A4: A commonly used MRM transition for this compound is m/z 291.1 → 156.0.[1][2][3][4] This transition is often used for quantification in complex matrices like human plasma.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient ionization.- Optimize ESI Source Parameters: Adjust capillary voltage (typically 3-5 kV for positive mode), nebulizer gas pressure, and drying gas temperature and flow rate.[7][8] - Check Mobile Phase pH: Ensure the mobile phase pH promotes protonation. Acidic modifiers like formic acid (0.1%) or ammonium (B1175870) acetate (B1210297) are commonly used.[1][9] - Consider APCI: If ESI sensitivity is persistently low, APCI may provide better ionization for this moderately polar molecule.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase or inappropriate mobile phase.- Adjust Mobile Phase: Ensure the mobile phase composition is optimal. A typical mobile phase consists of acetonitrile (B52724) and water with an additive like ammonium acetate or formic acid.[1][9] - Column Selection: Use a high-quality C18 column.[1][2][3][4] - Check for Contamination: Ensure the LC system and column are clean.
In-source Fragmentation High capillary voltage or source temperature.- Reduce Capillary/Fragmentor Voltage: Lower the voltage in the ion source to reduce the energy of the ions and minimize fragmentation before they enter the mass analyzer.[10][11][12] - Lower Source Temperature: High temperatures can cause thermal degradation. Optimize the drying gas temperature.
High Background Noise or Matrix Effects Co-eluting interferences from the sample matrix.- Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][9] - Optimize Chromatography: Adjust the gradient to better separate this compound from matrix components. - Switch to APCI: APCI can be less susceptible to matrix effects than ESI.[5][13]
Inconsistent Results/Poor Reproducibility Fluctuations in LC or MS conditions.- System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. - Use of Internal Standard: Employ a stable isotope-labeled internal standard, such as this compound-d8, to correct for variations in sample preparation and instrument response.[14] - Regular Maintenance: Perform regular calibration and maintenance of the mass spectrometer.

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is based on established methods for the simultaneous determination of dapsone and this compound.[1][2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., Dapsone-d8).

  • Add 2.5 mL of tertiary butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography

  • Column: Chromolith C18 (100mm x 4.6mm) or equivalent.[1][2][3][4]

  • Mobile Phase: Acetonitrile and 2mM Ammonium acetate.[1][2][3][4] The ratio can be optimized, for example, 50:50 (v/v).

  • Flow Rate: 0.8 mL/min.[1][2][3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1][2][3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z 291.1 → 156.0.[1][2][3][4]

  • Source Parameters: These should be optimized for the specific instrument but typical starting points are:

    • Capillary Voltage: 4.0 kV
    • Nebulizer Pressure: 40 psi
    • Drying Gas Flow: 10 L/min
    • Drying Gas Temperature: 350°C

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization ModePositive ESI[1][2][3][4]
Precursor Ion (m/z)291.1[1][2][3][4]
Product Ion (m/z)156.0[1][2][3][4]
Internal StandardDapsone-d8[9]

Table 2: Typical Liquid Chromatography Parameters

ParameterValueReference
ColumnC18[1][2][3][4]
Mobile PhaseAcetonitrile / Ammonium Acetate or Formic Acid[1][9]
Flow Rate0.8 mL/min[1][2][3][4]

Visualizations

Dapsone Metabolism to this compound

Dapsone is metabolized in the liver primarily through two pathways: N-acetylation and N-hydroxylation. The N-acetylation pathway, catalyzed by N-acetyltransferase (NAT) enzymes, produces this compound.[15][16]

Dapsone_Metabolism Dapsone Dapsone NAcetylDapsone This compound Dapsone->NAcetylDapsone N-acetyltransferase (NAT) Hydroxylamine Dapsone Hydroxylamine (Toxic Metabolite) Dapsone->Hydroxylamine Cytochrome P450 (e.g., CYP2E1)

Caption: Metabolic pathway of Dapsone.

General LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Ionization & Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS analytical workflow.

References

Addressing N-Acetyl dapsone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl dapsone (B1669823) (Monoacetyldapsone, MADDS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with N-Acetyl dapsone degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample analysis?

A1: this compound is the primary metabolite of dapsone, an antibacterial and anti-inflammatory drug.[1][2] Accurate measurement of this compound is crucial for pharmacokinetic and pharmacodynamic studies. The main stability concern is its degradation back to dapsone through deacetylation. This can occur both chemically and enzymatically during sample collection, storage, and processing, leading to inaccurate quantification of both the metabolite and the parent drug.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the acetyl group, resulting in the formation of dapsone. This process is known as deacetylation. This reaction can be influenced by factors such as pH, temperature, and the presence of enzymes in the biological matrix.

Q.3: What are the general recommendations for handling and storing samples containing this compound?

A3: To ensure the stability of this compound, it is recommended to collect blood samples in tubes containing an anticoagulant such as K2EDTA.[1] Plasma should be separated from whole blood as soon as possible by centrifugation at a low temperature. Samples should be immediately frozen and stored at or below -70°C until analysis. It is also advisable to minimize the time samples spend at room temperature during processing.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in biological samples.

Issue 1: Low or inconsistent this compound concentrations.

This may be due to degradation of this compound back to dapsone.

Possible Causes and Solutions:

Possible Cause Recommended Action
Enzymatic Degradation: Deacetylating enzymes present in blood (e.g., in erythrocytes) can hydrolyze this compound.Solution: Process blood samples quickly at low temperatures (e.g., on ice). Separate plasma from red blood cells as soon as possible after collection. For whole blood stability, specific enzyme inhibitors may be necessary, although universally effective inhibitors for this compound deacetylation are not well-documented.
pH-Mediated Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.Solution: Maintain a neutral pH during sample storage and preparation. If pH adjustment is necessary for an extraction procedure, perform the steps quickly and at a low temperature.
Improper Storage Temperature: Storing samples at room temperature or even at -20°C may not be sufficient to prevent long-term degradation.Solution: Store plasma samples at -70°C or lower for long-term stability.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of analytes.Solution: Aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample. While some studies on other metabolites show stability for a limited number of cycles, it is best practice to minimize them.
Issue 2: High variability in results between replicate samples.

High variability can be a result of inconsistent sample handling or processing.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inconsistent timing of sample processing: Delays between sample collection, processing, and freezing can lead to variable degradation.Solution: Standardize the workflow for all samples, ensuring consistent timing for each step, from blood collection to freezing of the plasma.
Variable temperatures during sample preparation: Allowing some samples to sit at room temperature for longer than others can introduce variability.Solution: Keep all samples on ice or in a cooled rack throughout the entire sample preparation process.

Stability of this compound Under Various Conditions

While specific quantitative data for this compound degradation kinetics are not extensively published in a consolidated format, the following table summarizes general stability observations and recommendations based on available literature for dapsone and its metabolites, which can be extrapolated to this compound.

Condition Observation/Recommendation Reference
Bench-top Stability (Room Temperature) Minimize time at room temperature. Process samples on ice.General good practice
Freeze-Thaw Stability Avoid multiple freeze-thaw cycles by aliquoting samples.General good practice
Long-Term Storage Store plasma samples at -70°C or below for optimal long-term stability.
pH Stability Avoid strongly acidic or basic conditions, especially at elevated temperatures, to prevent hydrolysis of the acetyl group.[3]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation
  • Collect whole blood into tubes containing K2EDTA as an anticoagulant.[1]

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Place the tubes on ice immediately after collection.

  • Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) into pre-labeled polypropylene (B1209903) tubes.

  • Immediately freeze the plasma samples at -70°C or below and store until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the simultaneous determination of dapsone and this compound in human plasma.[2]

  • Retrieve the frozen plasma samples and allow them to thaw on ice.

  • Vortex the thawed samples to ensure homogeneity.

  • To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., Dapsone-d8).

  • Add 200 µL of 5mM ammonium (B1175870) acetate (B1210297) solution and vortex briefly.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., tertiary butyl methyl ether), followed by vortexing and centrifugation to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizations

This compound Degradation Pathway

The primary degradation pathway of this compound is its deacetylation back to the parent drug, dapsone.

NAcetylDapsone This compound Dapsone Dapsone NAcetylDapsone->Dapsone Deacetylation (Hydrolysis)

This compound Degradation Pathway
Recommended Sample Handling Workflow

This workflow outlines the critical steps to minimize the degradation of this compound during sample collection and processing.

cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage CollectBlood Collect Blood (K2EDTA tubes) PlaceOnIce Immediately Place on Ice CollectBlood->PlaceOnIce Centrifuge Centrifuge at 4°C PlaceOnIce->Centrifuge SeparatePlasma Separate Plasma Centrifuge->SeparatePlasma Freeze Freeze at ≤ -70°C SeparatePlasma->Freeze

Recommended Sample Handling Workflow

References

Improving the yield and purity of N-Acetyl dapsone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Acetyl dapsone (B1669823) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Acetyl dapsone?

A1: The most common and direct method for synthesizing this compound (also known as monoacetyldapsone or MADDS) is the selective mono-acetylation of dapsone using an acetylating agent such as acetic anhydride (B1165640). The reaction is typically carried out in a suitable solvent and may employ a catalyst to improve selectivity.

Q2: What are the main challenges in this compound synthesis?

A2: The primary challenges are:

  • Achieving selective mono-acetylation: Dapsone has two primary amino groups, making it susceptible to di-acetylation. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-acetylated product.

  • Separation and purification: The final product mixture often contains unreacted dapsone, the desired this compound, and the di-acetylated byproduct (N,N'-diacetyl dapsone). Effective purification, typically by recrystallization, is necessary to isolate the product with high purity.

Q3: What are the expected yield and purity for this synthesis?

A3: With an optimized protocol, yields for this compound can be moderate to high, though this is highly dependent on reaction conditions and purification efficiency. Purity of greater than 95% is often achievable with careful recrystallization, as confirmed by methods like HPLC.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the acetylation reaction can be monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside standards of dapsone and (if available) this compound and N,N'-diacetyl dapsone, you can visualize the consumption of the starting material and the formation of the products. A suitable mobile phase would typically be a mixture of a non-polar and a polar solvent, such as ethyl acetate (B1210297) and hexane (B92381).

Q5: What analytical techniques are recommended for final product characterization and purity assessment?

A5: For final product characterization and purity assessment, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and identify the presence of residual dapsone or di-acetylated impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction.1a. Increase reaction time and continue monitoring by TLC.1b. Ensure the reaction temperature is optimal. Low temperatures can slow down the reaction rate.1c. Check the quality and stoichiometry of the acetylating agent (e.g., acetic anhydride).
2. Loss of product during workup or purification.2a. During aqueous workup, ensure the pH is controlled to minimize hydrolysis of the acetyl group.2b. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
High percentage of Di-acetylated byproduct 1. Excess of acetylating agent.1a. Carefully control the stoichiometry of the acetylating agent. Use close to a 1:1 molar ratio of dapsone to acetic anhydride.1b. Consider slow, dropwise addition of the acetylating agent to the dapsone solution to maintain a low localized concentration.
2. Reaction temperature is too high or reaction time is too long.2a. Perform the reaction at a lower temperature to favor mono-acetylation.2b. Stop the reaction as soon as TLC indicates the complete consumption of dapsone to prevent further acetylation.
Product is difficult to purify/contains starting material 1. Inefficient recrystallization.1a. Screen for an optimal recrystallization solvent or solvent mixture. Common choices include ethanol, methanol, or mixtures with water.1b. Perform multiple recrystallizations if necessary.1c. Consider column chromatography for difficult separations, although this may be less practical for large-scale synthesis.
Oily product instead of a solid 1. Presence of significant impurities.1a. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.1b. Purify the crude product using column chromatography before attempting recrystallization.
Inconsistent Results 1. Variability in reagent quality.1a. Use fresh, high-purity reagents. Acetic anhydride can hydrolyze over time.1b. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
2. Poor control over reaction parameters.2a. Maintain consistent temperature control using a water or oil bath.2b. Ensure efficient and consistent stirring throughout the reaction.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common acetylation methods for aromatic amines. Optimization may be required.

Materials:

  • Dapsone

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Acetonitrile (or another suitable aprotic solvent like Toluene)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dapsone (1 equivalent) in acetonitrile.

  • Add a catalytic amount of DMAP to the solution.

  • Slowly add acetic anhydride (1.0 - 1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete (disappearance of the dapsone spot on TLC), pour the reaction mixture into cold deionized water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

Parameter Dapsone This compound N,N'-Diacetyl dapsone
Molecular Formula C₁₂H₁₂N₂O₂SC₁₄H₁₄N₂O₃SC₁₆H₁₆N₂O₄S
Molecular Weight 248.31 g/mol 290.34 g/mol 332.38 g/mol
Appearance White to yellowish-white crystalline powderOff-white solidData not readily available
Solubility in Methanol SolubleSolubleData not readily available

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Dapsone Dapsone in Acetonitrile Reaction Reaction Vessel Dapsone->Reaction 1. Dissolve TLC TLC Analysis Reaction->TLC 3. Monitor Quench Precipitation in Cold Water Reaction->Quench 4. Quench AceticAnhydride Acetic Anhydride + DMAP (cat.) AceticAnhydride->Reaction 2. Add Dropwise Filtration Vacuum Filtration Quench->Filtration 5. Isolate Drying Drying Filtration->Drying 6. Dry Crude Recrystallization Recrystallization (Ethanol) Drying->Recrystallization 7. Purify FinalProduct Pure this compound Recrystallization->FinalProduct 8. Isolate & Dry Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Purity Issue CheckTLC Analyze Crude by TLC/HPLC Start->CheckTLC UnreactedSM High Unreacted Dapsone? CheckTLC->UnreactedSM Yes Diacetylated High Di-acetylated Product? CheckTLC->Diacetylated No UnreactedSM->Diacetylated No Sol_IncompleteReaction Increase Reaction Time/ Check Reagent Stoichiometry UnreactedSM->Sol_IncompleteReaction Yes PurificationIssue Complex Mixture? Diacetylated->PurificationIssue No Sol_ExcessReagent Reduce Acetylating Agent/ Control Addition Rate Diacetylated->Sol_ExcessReagent Yes Sol_Purification Optimize Recrystallization Solvent/Consider Chromatography PurificationIssue->Sol_Purification Yes

References

Technical Support Center: Overcoming Poor Aqueous Solubility of N-Acetyl Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of N-Acetyl dapsone (B1669823).

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of N-Acetyl dapsone?

Q2: In which solvents is this compound known to be soluble?

A2: this compound shows good solubility in several organic solvents. This information is critical for initial stock solution preparation before further dilution into aqueous media.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMF (Dimethylformamide)30 mg/mL[3][4]
DMSO (Dimethyl sulfoxide)30 mg/mL[3][4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3][4]
MethanolSoluble[5]
AcetoneEasily dissolved[6]
EthanolSlightly soluble[6]
Dilute Hydrochloric AcidDissolves[6]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble compounds like this compound. These techniques are widely applied to its parent compound, dapsone, and are applicable to this compound as well. Key strategies include:

  • Co-solvency: Utilizing a water-miscible organic solvent in which the compound is freely soluble to create a solvent mixture with increased solubilizing capacity.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous solution can significantly alter solubility. This compound is soluble in dilute hydrochloric acid.[6]

  • Surfactant-based Systems (Microemulsions): Forming microemulsions with oils, surfactants, and co-surfactants can encapsulate the drug in nanosized droplets, enhancing its dispersion and solubility in an aqueous phase.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.

  • Complexation: Using complexing agents, such as cyclodextrins, to form inclusion complexes that have enhanced aqueous solubility.

  • Salt Formation: Creating a salt of the parent compound can improve solubility. For instance, dapsone salts with sulfonic acids have shown improved solubility.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution may not be sufficient to maintain solubility upon high dilution.

Solutions:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous solution.

  • Incorporate Co-solvents: Maintain a certain percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) in the final aqueous solution.[6] Be mindful of the final solvent concentration and its potential impact on downstream experiments.

  • Utilize Surfactants: Add a biocompatible surfactant (e.g., Tween 80, Kolliphor EL) to the aqueous medium before adding the this compound stock solution.[2] Surfactants can form micelles that encapsulate the drug, preventing precipitation.

  • pH Optimization: If your experimental conditions permit, adjust the pH of the aqueous buffer. Since this compound is soluble in dilute acid, a lower pH might enhance its solubility.[6]

Issue 2: Low dissolution rate of solid this compound in aqueous media for in vitro release studies.

Possible Cause: The crystalline nature and hydrophobicity of the compound limit its interaction with water molecules, resulting in a slow dissolution rate.

Solutions:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size significantly increases the surface area available for dissolution. This can be achieved through techniques like media milling or high-pressure homogenization to create a nanosuspension.[8]

  • Formulation as a Nanosuspension: A nanosuspension of this compound can be prepared to dramatically improve the dissolution rate and saturation solubility. (See Experimental Protocol 1).

  • Formulation as a Microemulsion: Encapsulating this compound within a microemulsion system provides a pre-dissolved state that can be readily dispersed in aqueous media.[9] (See Experimental Protocol 2).

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the wettability and dissolution of the drug.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension using Solvent-Antisolvent Precipitation

This protocol is adapted from methods used for dapsone and is suitable for this compound.[10][11]

Objective: To prepare a nanosuspension of this compound to enhance its aqueous dissolution rate.

Materials:

  • This compound

  • A water-miscible organic solvent (e.g., Acetone, Ethanol, Methanol)

  • A stabilizer (e.g., Poloxamer 188, PVP)

  • Purified water

  • Magnetic stirrer

  • Syringe pump or burette

Methodology:

  • Preparation of the Organic Phase: Dissolve this compound in the selected organic solvent to create a saturated or near-saturated solution.

  • Preparation of the Aqueous Phase (Antisolvent): Dissolve the stabilizer (e.g., Poloxamer 188) in purified water.

  • Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise at a controlled rate using a syringe pump or burette.

  • Stirring: Continue stirring for a specified period (e.g., 2 hours) to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.[12]

  • Characterization (Optional but Recommended): Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Post-processing (Optional): The nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) to produce a dry powder that can be easily redispersed.[10]

Workflow for Nanosuspension Preparation:

G cluster_proc Nanosuspension Formation cluster_char Characterization & Post-Processing prep_org Dissolve this compound in Organic Solvent precip Add Organic Phase to Aqueous Phase (Controlled Rate, Vigorous Stirring) prep_org->precip prep_aq Dissolve Stabilizer in Purified Water prep_aq->precip stir Continuous Stirring (Solvent Evaporation) precip->stir char Analyze Particle Size, PDI, Zeta Potential stir->char lyo Optional: Lyophilization (with Cryoprotectant) char->lyo Optional

Caption: Workflow for this compound Nanosuspension Preparation.

Protocol 2: Formulation of an this compound Microemulsion

This protocol is based on successful microemulsion formulations for dapsone.[2][9]

Objective: To formulate a microemulsion system to solubilize this compound in an aqueous-based system.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Chaulmoogra oil)[2][9]

  • Co-solvent (e.g., N-methyl-2-pyrrolidone)[2]

  • Surfactant (e.g., Kolliphor EL, Cremophor RH40)[2][9]

  • Co-surfactant (e.g., PEG 400)[2][9]

  • Purified water

  • Magnetic stirrer

Methodology:

  • Screening of Components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate components.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various ratios of the surfactant and co-surfactant (Smix). Common ratios to test are 1:1, 1:2, and 2:1.[2]

    • For each Smix ratio, mix with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each oil/Smix mixture with water dropwise under gentle stirring.

    • Observe for transparency and phase separation to identify the microemulsion region in a phase diagram.

  • Preparation of this compound-loaded Microemulsion:

    • Select a composition from the stable microemulsion region identified in the phase diagram.

    • Dissolve the this compound in the oil phase (and co-solvent if used).

    • Add the Smix (surfactant and co-surfactant) to the oil phase and mix until a homogenous solution is formed.

    • Add the required amount of water dropwise with continuous stirring until a clear and transparent microemulsion is formed.[13]

  • Characterization: Evaluate the microemulsion for globule size, pH, conductivity, and drug content.

Logical Flow for Microemulsion Development:

G start Start: Poorly Soluble This compound screen Screen Components: Solubility in Oils, Surfactants, Co-surfactants start->screen phase_diag Construct Pseudo-ternary Phase Diagrams screen->phase_diag select_ratio Identify Stable Microemulsion Region phase_diag->select_ratio formulate Prepare Drug-loaded Microemulsion select_ratio->formulate characterize Characterize Formulation: Globule Size, pH, Drug Content formulate->characterize end End: Solubilized This compound characterize->end

References

Minimizing matrix effects in N-Acetyl dapsone bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when minimizing matrix effects in the bioanalysis of N-Acetyl dapsone (B1669823).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the bioanalysis of N-Acetyl dapsone, offering potential causes and actionable solutions.

Q1: Why am I observing poor reproducibility and accuracy in my this compound quantification?

A1: Poor reproducibility and accuracy are often attributable to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound and its internal standard (IS).[1][2] This can lead to ion suppression or enhancement, causing variable and inaccurate results.[2][3]

  • Troubleshooting Steps:

    • Evaluate Matrix Effect: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

    • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation (PPT).[4]

    • Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components, particularly phospholipids.[5][6]

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound, such as this compound-d8, is highly recommended as it co-elutes and experiences similar matrix effects, providing more accurate correction.[7][8][9]

Q2: My signal intensity for this compound is significantly lower in plasma samples compared to neat solutions. What is causing this?

A2: This phenomenon, known as ion suppression, is a common matrix effect in LC-MS/MS bioanalysis, especially when using electrospray ionization (ESI).[2][10] Components in the plasma matrix, such as phospholipids, salts, and proteins, can compete with this compound for ionization, reducing its signal intensity.[5][6]

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain this compound while washing away interfering compounds.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound.[4]

    • Chromatographic Optimization:

      • Adjust the gradient profile to separate the analyte from the early and late-eluting matrix components.

      • Consider using a smaller particle size column for better resolution.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure the final concentration of this compound remains above the lower limit of quantification (LLOQ).[1][3]

Q3: I am using protein precipitation for sample preparation, but still facing significant matrix effects. What can I do?

A3: While protein precipitation is a simple and high-throughput technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[5][6][11]

  • Troubleshooting Steps:

    • Switch to a More Selective Technique: Transitioning to SPE or LLE will provide a cleaner extract.[4]

    • Phospholipid Removal Plates: Consider using specialized phospholipid removal plates or cartridges during sample preparation.[4]

    • Optimize Chromatography: Develop a chromatographic method that separates this compound from the phospholipid elution region.[5][6]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: The ideal internal standard should have physicochemical properties very similar to the analyte. For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of the analyte is the gold standard.[8]

  • Recommendations:

    • This compound-d8: This is a suitable SIL internal standard for this compound.[7]

    • Dapsone-d8: While primarily used for dapsone, Dapsone-d8 can also be considered for the simultaneous determination of dapsone and this compound, as it has been used in methods analyzing both compounds.[12][13]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound bioanalysis.

Method 1: Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS

This protocol is adapted from methodologies for the simultaneous determination of dapsone and its metabolites.[12][13]

  • Sample Preparation (LLE):

    • To 200 µL of plasma sample, add 50 µL of internal standard working solution (e.g., this compound-d8 or Dapsone-d8 in methanol).

    • Vortex for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Chromolith C18, 100 x 4.6 mm).[12][13]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 2 mM Ammonium acetate.[12][13]

    • Flow Rate: 0.8 mL/min.[12][13]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions:

      • This compound: m/z 291.1 → 156.0[12][13]

      • Dapsone (if co-analyzed): m/z 249.3 → 156.1[12][13]

      • Dapsone-d8 (IS): m/z 257.3 → 160.0[12][13]

Method 2: Solid-Phase Extraction (SPE) Coupled with UPLC-MS/MS

This protocol is based on established methods for dapsone bioanalysis which can be adapted for this compound.[8][14]

  • Sample Preparation (SPE):

    • To 200 µL of plasma, add 50 µL of internal standard working solution.

    • Vortex and add 200 µL of 5 mM Ammonium Acetate.

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of HPLC water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of an appropriate elution solution (e.g., 70:30 Acetonitrile: 5mM Ammonium Acetate).[14]

    • Transfer the eluate to an autosampler vial for injection.

  • UPLC-MS/MS Conditions:

    • UPLC Column: C18 column (e.g., Phenomenex, Luna 100 x 4.6 mm, 3 µm).[14]

    • Mobile Phase: 50:50 (v/v) Acetonitrile: 5mM Ammonium Acetate.[14]

    • Flow Rate: 0.5 - 0.8 mL/min.

    • Ionization: ESI positive mode.

    • MS/MS Transitions: Monitor appropriate transitions for this compound and its SIL-IS.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueEfficiency in Removing PhospholipidsThroughputPotential for Ion SuppressionRecommended Use Case
Protein Precipitation (PPT) LowHighHighHigh-throughput screening where some variability is acceptable.
Liquid-Liquid Extraction (LLE) Moderate to HighMediumMediumWhen a cleaner sample than PPT is required and SPE is not feasible.
Solid-Phase Extraction (SPE) HighLow to MediumLowFor methods requiring high accuracy and precision, especially for regulatory submissions.
Phospholipid Removal Plates Very HighHighVery LowWhen phospholipid-based matrix effects are the primary issue.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Analyte This compound
Internal Standard This compound-d8 or Dapsone-d8
LC Column C18, < 5 µm particle size
Mobile Phase A 2-5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) 291.1
Product Ion (m/z) 156.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Bioanalytical workflow for this compound.

Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_solutions Solutions Start Poor Reproducibility or Ion Suppression Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Check_Cleanup Evaluate Sample Cleanup (PPT vs. LLE/SPE) Start->Check_Cleanup Check_Chroma Assess Chromatographic Separation Start->Check_Chroma Implement_SIL_IS Implement SIL-IS Check_IS->Implement_SIL_IS No Improve_Cleanup Improve Sample Cleanup (Use SPE or LLE) Check_Cleanup->Improve_Cleanup PPT Used Optimize_Chroma Optimize LC Method Check_Chroma->Optimize_Chroma Poor Separation

Caption: Troubleshooting matrix effects in bioanalysis.

References

Stability issues of N-Acetyl dapsone in long-term stored plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Acetyl dapsone (B1669823) (Monoacetyldapsone, MADDS) in long-term stored plasma samples.

Frequently Asked Questions (FAQs)

Q1: My measured N-Acetyl dapsone concentrations in plasma samples stored for over a year are lower than expected. What could be the cause?

A1: Lower than expected concentrations of this compound in long-term stored plasma can be attributed to degradation. The stability of this compound is dependent on storage temperature and duration. Long-term storage at temperatures warmer than -70°C may lead to a decline in concentration. It is crucial to adhere to recommended storage conditions to ensure sample integrity.

Q2: What are the optimal storage conditions for long-term stability of this compound in human plasma?

A2: For long-term storage, it is highly recommended to keep plasma samples at -70°C or -80°C. Studies have established that this compound is stable in human plasma for at least 563 days when stored at -70°C.[1] While data for -20°C is less definitive for this compound, its parent compound, dapsone, has shown stability for up to 475 days at this temperature, suggesting that significant degradation of this compound at -20°C over long periods is possible.

Q3: Can repeated freeze-thaw cycles affect the concentration of this compound in my plasma samples?

A3: Yes, multiple freeze-thaw cycles can impact the stability of analytes in plasma. While specific data on the effect of freeze-thaw cycles on this compound is not extensively published, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles for any analyte. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q4: I am observing unexpected peaks in my chromatogram when analyzing older plasma samples. Could these be degradation products of this compound?

A4: It is possible that unexpected peaks are degradation products. While the exact degradation pathway of this compound in plasma during storage is not fully elucidated, potential degradation could involve hydrolysis of the acetyl group, reverting it to its parent compound, dapsone. Forced degradation studies on dapsone have shown its susceptibility to oxidation and photolysis, which could suggest similar vulnerabilities for its acetylated metabolite.

Q5: How can I validate the stability of this compound in my own plasma samples under my laboratory's storage conditions?

A5: To perform a stability validation, you should use a validated analytical method. Spike a pool of blank plasma with a known concentration of this compound. Store these quality control (QC) samples under your intended long-term storage conditions (e.g., -20°C and -80°C). Analyze the samples at various time points (e.g., 1, 3, 6, 12 months) and compare the measured concentrations to the baseline (time zero) concentration. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Data Presentation: Long-Term Stability of this compound in Human Plasma

The following table summarizes the established long-term stability of this compound and its parent compound, dapsone, in human plasma at different storage temperatures.

AnalyteStorage TemperatureDuration of StabilityReference
This compound (NAD) -70°C / -80°C563 days[1]
Dapsone-70°C / -80°C563 days[1]
Dapsone-20°C475 days[1]

Note: The stability data indicates the time frame within which the analyte concentration remains within acceptable limits of the initial concentration.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of dapsone and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard solution (e.g., Dapsone-d8).

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to alkalinize the sample.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 291.1 → 156.0
    • Dapsone: m/z 249.1 → 156.0
    • Dapsone-d8 (IS): m/z 257.1 → 164.0

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound and dapsone.

  • Process and analyze these along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_validation Stability Assessment plasma_sample Plasma Sample Collection storage Long-Term Storage (-20°C or -80°C) plasma_sample->storage thawing Sample Thawing storage->thawing extraction Liquid-Liquid Extraction thawing->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing & Quantification lcms->data_processing stability_check Comparison to T0 & Stability Determination data_processing->stability_check

Caption: Experimental workflow for assessing this compound stability in plasma.

degradation_pathway cluster_metabolism In-Vivo Metabolism cluster_degradation Potential In-Vitro Degradation (During Storage) Dapsone Dapsone NAD This compound (MADDS) Dapsone->NAD N-acetylation Hydroxylamine Dapsone Hydroxylamine (Toxic Metabolite) Dapsone->Hydroxylamine N-hydroxylation NAD->Dapsone Deacetylation Deacetylated_Product Dapsone (via Deacetylation) NAD->Deacetylated_Product Hydrolysis

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of N-Acetyl Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the liquid-liquid extraction (LLE) of N-Acetyl dapsone (B1669823).

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction of N-Acetyl dapsone, offering potential causes and actionable solutions.

Problem 1: Low Recovery of this compound

Low recovery is a frequent challenge in LLE. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice This compound is a relatively polar molecule. Ensure the selected organic solvent has appropriate polarity. Solvents like tertiary butyl methyl ether and ethyl ether have been used successfully. Avoid non-polar solvents such as hexane.
Suboptimal pH of Aqueous Phase The pH of the aqueous sample is critical for ensuring this compound is in its neutral, un-ionized form, which maximizes its partitioning into the organic solvent. For acidic compounds, the pH of the aqueous phase should be adjusted to two pH units below the analyte's pKa. Conversely, for basic compounds, the pH should be two units above the pKa.[1] While the specific pKa of this compound is not readily available, adjusting the sample to an alkaline pH has been shown to be effective for the extraction of dapsone and its metabolites.[2][3]
Insufficient Solvent Volume or Extraction Repetitions A single extraction may not be sufficient to achieve high recovery. Increase the organic solvent to aqueous sample ratio; a 7:1 ratio is often considered a good starting point.[1] Perform the extraction two or three times with fresh organic solvent and combine the organic layers to improve recovery.
Analyte Degradation Dapsone and its metabolites can be sensitive to light and oxidation. Protect samples from light by using amber vials and minimizing exposure. If oxidation is a concern within the sample matrix, consider the addition of an antioxidant.
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Inadequate separation can leave a significant amount of the analyte behind.

Problem 2: Emulsion Formation at the Interface

Emulsions are a common issue in LLE, preventing clean separation of the two phases.

Potential Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules Biological samples often contain lipids and proteins that can act as emulsifying agents.[4]
Vigorous Shaking Aggressive mixing can lead to the formation of stable emulsions.[4]
Solutions - Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel to allow for extraction while minimizing emulsion formation.[4]- "Salting Out": Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and disrupt the emulsion.[1]- Centrifugation: Centrifuge the sample to break the emulsion.[4]- Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[4]- Supported Liquid Extraction (SLE): For samples prone to emulsion formation, consider using SLE. In this technique, the aqueous sample is absorbed onto a solid support, and the organic solvent is passed through it, preventing emulsion formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting this compound?

While there is no single "best" solvent, successful extractions of dapsone and its primary metabolite, this compound, have been reported using tertiary butyl methyl ether and ethyl ether .[2][5] The choice of solvent will depend on the specific sample matrix and the subsequent analytical method.

Q2: At what pH should I perform the extraction?

For the extraction of dapsone and its metabolites from plasma, adjusting the sample to an alkaline pH has been shown to be effective.[2][3] This is because adjusting the pH to render the analyte neutral maximizes its partitioning into the organic solvent.[1]

Q3: My recovery of this compound is inconsistent. What could be the cause?

Inconsistent recovery can stem from several factors:

  • Variability in pH adjustment: Ensure the pH of each sample is consistently adjusted.

  • Inconsistent mixing: Use a standardized mixing time and technique for all samples.

  • Temperature fluctuations: Perform extractions at a consistent temperature, as temperature can affect partition coefficients.

  • Analyte stability: As dapsone and its metabolites can be unstable, ensure consistent handling and storage of samples to prevent degradation.

Q4: Can I use protein precipitation instead of liquid-liquid extraction?

Protein precipitation is a simpler and faster method for sample preparation. However, it may result in a less clean extract compared to LLE, which can lead to matrix effects in subsequent analyses like mass spectrometry. For methods requiring high sensitivity and selectivity, LLE is often preferred.

Experimental Protocol: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a general guideline for the extraction of this compound from plasma samples for subsequent analysis by LC-MS/MS.

Materials:

  • Plasma sample containing this compound

  • Internal standard (e.g., Dapsone-d8)

  • Tertiary butyl methyl ether (or ethyl ether)

  • Ammonium (B1175870) hydroxide (B78521) (or other suitable base for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add a sufficient amount of ammonium hydroxide to raise the pH of the plasma sample to an alkaline level (e.g., pH 9-10). Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 3 mL of tertiary butyl methyl ether to the sample tube.

    • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer or the protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., the mobile phase used for the LC-MS/MS analysis).

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Plasma Sample add_is Add Internal Standard start->add_is adjust_ph Adjust to Alkaline pH add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for this compound LLE.

troubleshooting_workflow cluster_primary_checks Primary Checks cluster_secondary_checks Secondary Checks cluster_solutions Potential Solutions start Low this compound Recovery Observed check_ph Verify pH of Aqueous Phase start->check_ph check_solvent Confirm Solvent Choice & Volume start->check_solvent check_mixing Evaluate Mixing Procedure check_ph->check_mixing pH is Optimal optimize_ph Optimize pH check_ph->optimize_ph pH is Suboptimal check_solvent->check_mixing Solvent is Correct change_solvent Change Solvent or Increase Volume check_solvent->change_solvent Solvent is Inappropriate check_separation Inspect for Emulsions or Incomplete Separation check_mixing->check_separation Mixing is Consistent gentle_mixing Use Gentle Mixing check_mixing->gentle_mixing Mixing is too Vigorous check_stability Assess Analyte Stability check_separation->check_stability Separation is Clean break_emulsion Break Emulsion (Salt, Centrifuge) check_separation->break_emulsion Emulsion Present protect_sample Protect from Light & Oxidation check_stability->protect_sample Degradation Suspected

Caption: Troubleshooting decision tree for low recovery.

References

Reducing inter-assay variability in N-Acetyl dapsone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in the quantification of N-Acetyl dapsone (B1669823).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for N-Acetyl dapsone quantification?

A1: The most common and robust method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurate measurement in complex samples like plasma.[2][4]

Q2: Why is inter-assay variability a concern for this compound quantification?

A2: Inter-assay variability can compromise the reliability and reproducibility of pharmacokinetic and toxicokinetic studies. This compound is the major metabolite of dapsone, and its concentration can be influenced by individual differences in metabolism, such as N-acetylation phenotype.[5][6][7] Therefore, precise and consistent quantification is essential for accurate data interpretation.

Q3: What are the primary sources of inter-assay variability in this compound LC-MS/MS assays?

A3: The primary sources of inter-assay variability include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[8][9][10][11]

  • Sample Preparation: Inconsistent extraction recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce variability.[2][4]

  • Analyte Stability: this compound may be unstable under certain storage or experimental conditions, leading to degradation and inaccurate quantification.[12][13]

  • Internal Standard Selection: The choice of internal standard is critical. An ideal internal standard should mimic the behavior of the analyte during sample preparation and ionization.[2][14]

  • Instrument Performance: Variations in LC-MS/MS instrument performance over time can contribute to inter-assay variability.

Q4: What is a suitable internal standard for this compound quantification?

A4: A stable isotope-labeled version of the analyte is the most suitable internal standard. For this compound, this compound-d8 is a good option.[14] Using a deuterated internal standard helps to compensate for variability in sample preparation and matrix effects, as it co-elutes with the analyte and has similar ionization properties.[2] Dapsone-d8 has also been used as an internal standard for the simultaneous determination of dapsone and this compound.[1][2]

Troubleshooting Guides

Issue 1: High Coefficient of Variation (%CV) in Quality Control (QC) Samples Across Batches

This issue often points to problems with sample preparation, matrix effects, or inconsistent instrument performance.

Troubleshooting Workflow:

start High %CV in QC Samples check_is Verify Internal Standard (IS) Performance start->check_is check_matrix Investigate Matrix Effects check_is->check_matrix IS performance is consistent solution_is Use Stable Isotope-Labeled IS check_is->solution_is IS response is erratic check_spe Evaluate Sample Preparation check_matrix->check_spe No significant matrix effect solution_matrix Optimize Sample Cleanup or Dilution check_matrix->solution_matrix Matrix effect observed check_instrument Assess Instrument Performance check_spe->check_instrument Sample prep is consistent solution_spe Optimize SPE/LLE Protocol check_spe->solution_spe Inconsistent recovery solution_instrument Perform Instrument Maintenance and Calibration check_instrument->solution_instrument

Caption: Troubleshooting workflow for high %CV in QC samples.

Detailed Steps:

  • Verify Internal Standard (IS) Performance:

    • Question: Is the internal standard response consistent across all samples (calibrators, QCs, and unknowns)?

    • Action: Plot the IS peak area for all injections in a batch. A consistent response is expected. If the IS response is erratic, especially in the presence of the matrix, consider using a more appropriate IS, such as a stable isotope-labeled standard.[2][14]

  • Investigate Matrix Effects:

    • Question: Are matrix components suppressing or enhancing the this compound signal?

    • Action: Perform a post-extraction addition experiment. Compare the analyte response in a post-spiked matrix sample to the response in a neat solution. A significant difference indicates the presence of matrix effects.[10] To mitigate this, you can try diluting the sample, optimizing the sample cleanup procedure to remove interfering components, or adjusting the chromatography to separate the analyte from the interfering matrix components.[9][11]

  • Evaluate Sample Preparation:

    • Question: Is the recovery of this compound from the sample preparation process consistent?

    • Action: Determine the extraction recovery by comparing the analyte response in a pre-spiked matrix sample to a post-spiked matrix sample. Low or inconsistent recovery may require optimization of the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.

Issue 2: Poor Peak Shape and Shifting Retention Times

These issues can be caused by problems with the analytical column, mobile phase, or matrix effects.

Troubleshooting Workflow:

start Poor Peak Shape / Shifting Retention Time check_column Inspect Analytical Column start->check_column check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase Column is in good condition solution_column Replace Column or Use Guard Column check_column->solution_column High backpressure or peak splitting check_matrix_effects Assess for Matrix Effects on Chromatography check_mobile_phase->check_matrix_effects Mobile phase is fresh and correct solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase Precipitation or incorrect pH solution_matrix_effects Improve Sample Cleanup check_matrix_effects->solution_matrix_effects

Caption: Troubleshooting for poor peak shape and retention time shifts.

Detailed Steps:

  • Inspect Analytical Column:

    • Question: Is the column showing signs of degradation or contamination?

    • Action: Check the column pressure. A sudden increase in backpressure may indicate a blockage. Peak fronting or tailing can suggest column degradation. Consider flushing the column, reversing it (if permissible by the manufacturer), or replacing it. Using a guard column can help extend the life of the analytical column.

  • Verify Mobile Phase:

    • Question: Is the mobile phase correctly prepared and stable?

    • Action: Ensure the mobile phase composition and pH are correct. Buffers can precipitate if the organic solvent concentration is too high. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.

  • Assess for Matrix Effects on Chromatography:

    • Question: Are co-eluting matrix components affecting the peak shape or retention time?

    • Action: Matrix components can sometimes interact with the stationary phase and alter the retention of the analyte.[8] Improved sample cleanup can help remove these interfering components.

Data Presentation

Table 1: Representative LC-MS/MS Method Performance for this compound

ParameterDapsoneThis compoundReference
Linearity Range5.000–3000.000 ng/mLNot Specified[2]
LLOQ5.000 ng/mLNot Specified[2]
RecoveryPrecise, consistent, and reproduciblePrecise, consistent, and reproducible[2]
Internal StandardDapsone-d8Dapsone-d8[2]

Table 2: Recovery of Dapsone in Different Matrices

MatrixFortification LevelRecovery (%)RSD (%)Reference
Bovine Muscle0.5 µg/kg88.99.7[15]
Bovine Muscle1 µg/kg96.55.7[15]
Bovine Muscle2 µg/kg92.83.8[15]
MeatNot Specified105-117< 8[4]
MilkNot Specified101-108< 8[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for dapsone quantification and is applicable for this compound.[2]

  • Sample Aliquoting: Aliquot 200 µL of plasma into a pre-labeled tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Dapsone-d8 in methanol (B129727):water).

  • Buffering: Add 200 µL of 5mM Ammonium Acetate solution and vortex.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol followed by 1 mL of HPLC grade water.

  • Sample Loading: Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

  • Sample Transfer: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for your specific instrument and application.

  • LC System: UHPLC system

  • Column: Phenomenex, Luna 100 x 4.6mm, 3µm[2]

  • Mobile Phase:

    • A: 5mM Ammonium Acetate

    • B: Acetonitrile

    • Gradient: Isocratic (e.g., 50:50 A:B)[2]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Note: Specific MRM transitions for this compound and the internal standard need to be optimized.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of N-Acetyl Dapsone and Dapsone Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity profiles of N-Acetyl dapsone (B1669823) and its metabolic precursor, dapsone hydroxylamine (B1172632). The information presented is collated from experimental data to assist researchers in understanding the relative toxicities and mechanisms of action of these compounds.

Executive Summary

Dapsone, a sulfone antibiotic, undergoes two primary metabolic transformations: N-acetylation to N-Acetyl dapsone (a less toxic metabolite) and N-hydroxylation to the highly toxic dapsone hydroxylamine.[1] It is the hydroxylamine metabolite that is overwhelmingly responsible for the characteristic hematotoxicity associated with dapsone therapy, namely methemoglobinemia and hemolytic anemia.[2][3] This guide will demonstrate that while this compound itself exhibits a low toxicity profile, its hydroxylated metabolite, monoacetyldapsone hydroxylamine (MADDS-NOH), is equipotent to dapsone hydroxylamine (DDS-NOH) in inducing hematological damage.[4]

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data comparing the toxic effects of dapsone hydroxylamine and monoacetyldapsone hydroxylamine (the hydroxylated metabolite of this compound).

Table 1: Methemoglobin Formation in Human and Rat Blood (In Vitro) [4]

SpeciesCompoundEmax (%)EC50 (µM)
Human Dapsone Hydroxylamine (DDS-NOH)80 ± 295 ± 19
Monoacetyldapsone Hydroxylamine (MADDS-NOH)79 ± 590 ± 17
Rat Dapsone Hydroxylamine (DDS-NOH)84 ± 2828 ± 104
Monoacetyldapsone Hydroxylamine (MADDS-NOH)83 ± 81087 ± 283

Emax represents the maximum percentage of methemoglobin formation. EC50 is the concentration required to achieve 50% of the maximal effect.

Table 2: In Vitro Cytotoxicity in Human Peripheral Blood Mononuclear Cells (PBMCs) [5]

CompoundCytotoxicity Potency
Dapsone Hydroxylamine (DDS-NOH)Significantly greater than sulfamethoxazole (B1682508) hydroxylamine
Monoacetyldapsone Hydroxylamine (MADDS-NOH)Not significantly different from dapsone hydroxylamine

Table 3: Procoagulant Activity of Dapsone Hydroxylamine in Human Red Blood Cells (In Vitro) [6]

Concentration of DDS-NOH (µM)Effect
10-50Increased phosphatidylserine (B164497) (PS) exposure
10-50Augmented formation of PS-bearing microvesicles

Experimental Protocols

Methemoglobin Formation Assay[4]

This in vitro assay is designed to quantify the methemoglobin-forming capacity of the test compounds in whole blood.

  • Blood Collection: Freshly drawn venous blood from healthy human volunteers or rats is collected into heparinized tubes.

  • Incubation: Aliquots of whole blood are incubated with varying concentrations of dapsone hydroxylamine or monoacetyldapsone hydroxylamine at 37°C in a shaking water bath.

  • Sample Analysis: At predetermined time points, samples are taken, and red blood cells are lysed. The concentration of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of methemoglobin against the compound concentration. The Emax and EC50 values are then calculated using appropriate pharmacological models (e.g., Emax or Sigmoid Emax models).

Cytotoxicity Assay (MTT Assay)[5]

This assay assesses the cytotoxic potential of the compounds on peripheral blood mononuclear cells (PBMCs).

  • Cell Isolation: PBMCs are isolated from the whole blood of healthy volunteers using density gradient centrifugation.

  • Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium and exposed to different concentrations of the hydroxylamine metabolites for a defined period (e.g., 3 hours).

  • Washout and Incubation: After the exposure period, the cells are washed to remove the compounds and then incubated for a further period (e.g., 16 hours) to allow for the expression of cytotoxicity.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the formazan solution is measured spectrophotometrically, which is proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells.

Visualizations

Dapsone Metabolic Pathway

G Dapsone Dapsone NAcetylDapsone This compound (Low Toxicity) Dapsone->NAcetylDapsone N-acetyltransferase DapsoneHydroxylamine Dapsone Hydroxylamine (High Toxicity) Dapsone->DapsoneHydroxylamine Cytochrome P450 (e.g., CYP3A4) MADDS_NOH Monoacetyldapsone Hydroxylamine (High Toxicity) NAcetylDapsone->MADDS_NOH Cytochrome P450

Caption: Metabolic activation of dapsone.

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_met Methemoglobin Assay cluster_cyto Cytotoxicity Assay Met1 Whole Blood Incubation with Test Compound Met2 Spectrophotometric Analysis Met1->Met2 Met3 Emax and EC50 Calculation Met2->Met3 Cyto1 PBMC Isolation and Treatment Cyto2 MTT Assay for Viability Cyto1->Cyto2 Cyto3 Potency Comparison Cyto2->Cyto3

Caption: Workflow for in vitro toxicity assays.

Signaling Pathway of Dapsone-Induced Hematotoxicity

G DapsoneHydroxylamine Dapsone Hydroxylamine RBC Red Blood Cell DapsoneHydroxylamine->RBC Hb Hemoglobin (Fe2+) RBC->Hb OxidativeStress Oxidative Stress (ROS Production) RBC->OxidativeStress MetHb Methemoglobin (Fe3+) Hb->MetHb Oxidation Hemolysis Hemolytic Anemia MetHb->Hemolysis HeinzBodies Heinz Body Formation OxidativeStress->HeinzBodies HeinzBodies->Hemolysis Splenic Sequestration

Caption: Mechanism of dapsone hydroxylamine-induced hematotoxicity.

Conclusion

The experimental evidence strongly indicates that dapsone hydroxylamine is the primary mediator of dapsone's hematological toxicity. While N-acetylation is a detoxification pathway for dapsone, the subsequent hydroxylation of this compound produces monoacetyldapsone hydroxylamine, a metabolite that is as potent as dapsone hydroxylamine in inducing methemoglobin formation.[4] Therefore, from a toxicological standpoint, both dapsone hydroxylamine and the hydroxylated metabolite of this compound should be considered key drivers of adverse hematological events associated with dapsone therapy. This understanding is critical for the development of safer dapsone analogs and for predicting patient susceptibility to its toxic effects based on their metabolic phenotype.[1]

References

Pharmacokinetic comparison between topical and oral dapsone administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dapsone (B1669823), a sulfone antibiotic with anti-inflammatory properties, is utilized in the treatment of various dermatological and systemic conditions.[1] Available in both oral and topical formulations, the choice of administration route significantly impacts its pharmacokinetic profile and systemic exposure. This guide provides a detailed comparison of the pharmacokinetics of topical and oral dapsone, supported by experimental data, to inform research and drug development.

Systemic Exposure: A Tale of Two Routes

The most striking difference between topical and oral dapsone administration lies in the systemic exposure. Oral dapsone is rapidly and almost completely absorbed, leading to substantial systemic concentrations.[1][2][3] In contrast, topical application results in minimal systemic absorption, with plasma concentrations approximately 100-fold lower than those observed with a standard oral dose.[4][5][6][7]

An open-label crossover study directly compared the pharmacokinetics of a 5% dapsone gel applied twice daily for 14 days to a single 100 mg oral dose. The mean area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24h) for topical dapsone was 415 ± 224 ng•h/mL. In stark contrast, the AUC from time zero to infinity (AUC0-∞) following a single 100 mg oral dose was 52,641 ± 36,223 ng•h/mL.[4][8] This demonstrates a more than 125-fold lower systemic exposure with the topical formulation.[6][9]

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for both topical and oral dapsone administration based on findings from various studies.

Pharmacokinetic ParameterTopical Dapsone (5% Gel)Oral Dapsone (100 mg)
Maximum Plasma Concentration (Cmax) 19.4 ng/mL (mean)[9]1.10 - 2.33 mg/L (1100 - 2330 ng/mL)[10]
Time to Maximum Plasma Concentration (Tmax) 9 hours (median)[9]2 - 8 hours[1][3][11]
Area Under the Curve (AUC) 417.5 ng•h/mL (AUC0-24h, mean)[5][6]20.3 - 75.4 mg•h/L (20,300 - 75,400 ng•h/mL)[10]
Elimination Half-Life (t1/2) Not explicitly stated for topical administration10 - 50 hours (average 28 hours)[1]
Bioavailability Minimal systemic absorption>86%[3][11]

Experimental Protocols

The data presented above are derived from clinical studies with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.

Typical Pharmacokinetic Study for Topical vs. Oral Dapsone

A common study design to compare the two routes is a prospective, open-label, crossover study.

  • Participants: Healthy adult volunteers or patients with a condition treated by dapsone, such as acne vulgaris.[5][6]

  • Topical Administration Phase: Participants apply a specified amount of dapsone gel (e.g., 5% formulation) to a defined surface area of the skin (e.g., face, upper back, shoulders, and chest) twice daily for a set period (e.g., 14 days) to reach steady-state concentrations.[5][6][9]

  • Oral Administration Phase: After a washout period, the same or a subgroup of participants receives a single oral dose of dapsone (e.g., 100 mg).[4][5]

  • Blood Sampling: Serial blood samples are collected at various time points after both topical and oral administration to measure the plasma concentrations of dapsone and its metabolites.[5][6]

  • Analytical Method: High-performance liquid chromatography (HPLC) is typically used to quantify the concentrations of dapsone and its metabolites in plasma samples.[12]

  • Pharmacokinetic Analysis: The collected data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

G cluster_protocol Experimental Workflow: Pharmacokinetic Comparison participant_recruitment Participant Recruitment (e.g., Acne Vulgaris Patients) topical_phase Topical Dapsone Administration (e.g., 5% Gel, Twice Daily, 14 Days) participant_recruitment->topical_phase washout Washout Period oral_phase Oral Dapsone Administration (e.g., Single 100 mg Dose) washout->oral_phase topical_phase->washout blood_sampling_topical Serial Blood Sampling topical_phase->blood_sampling_topical blood_sampling_oral Serial Blood Sampling oral_phase->blood_sampling_oral hplc_analysis Plasma Analysis (HPLC) blood_sampling_topical->hplc_analysis blood_sampling_oral->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) hplc_analysis->pk_analysis comparison Comparative Analysis pk_analysis->comparison

Experimental workflow for a pharmacokinetic comparison study.

Metabolic Pathways

Dapsone is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2E1, CYP2C9, and CYP3A4.[1] The major metabolic pathways are N-acetylation to form monoacetyl-dapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine (B1172632) (DDS-NOH).[11] DDS-NOH is considered a key metabolite responsible for both the therapeutic effects and potential adverse hematologic effects of dapsone.[11]

While the fundamental metabolic pathways are the same regardless of the administration route, the significantly lower systemic absorption of topical dapsone leads to substantially lower concentrations of these metabolites. For instance, co-administration of topical dapsone with oral trimethoprim/sulfamethoxazole (which can increase dapsone absorption) resulted in a doubling of dapsone hydroxylamine levels, yet the overall systemic exposure remained about 1% of that from a 100 mg oral dose.[4][8]

G cluster_metabolism Dapsone Metabolic Pathway Dapsone Dapsone MADDS Monoacetyl-dapsone (MADDS) Dapsone->MADDS N-acetylation (N-acetyltransferase) DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH N-hydroxylation (Cytochrome P450) Excretion Urinary Excretion (as water-soluble metabolites) MADDS->Excretion DDS_NOH->Excretion

Simplified metabolic pathway of dapsone.

Conclusion

The pharmacokinetic profiles of topical and oral dapsone are vastly different. Oral administration leads to high systemic exposure, which is necessary for treating systemic conditions but also carries a higher risk of dose-dependent adverse effects. Topical administration, on the other hand, provides localized drug delivery with minimal systemic absorption, making it a safer alternative for dermatological conditions like acne vulgaris where high systemic concentrations are not required.[7][13] This significant difference in systemic exposure is the primary factor driving the distinct safety profiles of the two formulations. Researchers and drug development professionals should consider these pharmacokinetic disparities when designing new therapeutic strategies or evaluating the safety and efficacy of dapsone formulations.

References

Dapsone Metabolism: A Comparative Analysis of Human and Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the in vitro metabolism of dapsone (B1669823), an antibacterial and antiprotozoal agent, reveals significant species-dependent differences between human and rat liver microsomes. These findings, critical for preclinical drug development and safety assessment, highlight variations in both the kinetics of metabolism and the specific enzymes involved. The primary metabolic pathway investigated was N-hydroxylation, which leads to the formation of dapsone hydroxylamine (B1172632) (DDS-NOH), a metabolite associated with the drug's hematological side effects.

Quantitative Comparison of Dapsone N-Hydroxylation

The metabolic conversion of dapsone to its hydroxylamine metabolite exhibits marked differences in kinetic parameters between human and rat liver microsomes. Human liver microsomes display biphasic kinetics for dapsone N-oxidation, indicating the involvement of multiple enzymes with different affinities for the substrate. In contrast, rat liver microsomes demonstrate a significantly higher affinity and catalytic efficiency for this metabolic pathway.

ParameterHuman Liver MicrosomesRat Liver MicrosomesFold Difference (Rat vs. Human)
Km (Affinity) Lower Affinity (Higher Km)Higher Affinity (Lower Km)~2-fold lower Km[1]
High-affinity component: 0.004 ± 0.003 mM[2]
Low-affinity component: 0.14 ± 0.05 mM[2]
Vmax (Maximal Velocity) Lower Maximal VelocityHigher Maximal Velocity~12-fold higher Vmax[1]
High-affinity component: 0.13 ± 0.04 nmol/mg protein/min[2]
Low-affinity component: 1.3 ± 0.1 nmol/mg protein/min[2]
Intrinsic Clearance (Vmax/Km) Lower Catalytic EfficiencyHigher Catalytic Efficiency~22-fold higher[1]

Table 1: Comparative kinetics of dapsone N-hydroxylation in human and rat liver microsomes.

The Enzymatic Machinery: Cytochrome P450 Isoforms

The biotransformation of dapsone is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. However, the specific CYP isoforms responsible for dapsone N-hydroxylation differ between humans and rats.

In human liver microsomes , several CYP isoforms have been identified to contribute to dapsone N-hydroxylation, including CYP2C19, CYP2C9, CYP3A4, and CYP2E1.[2][3] This multiplicity of contributing enzymes is consistent with the observed biphasic kinetics.

Conversely, in rat liver microsomes , the N-hydroxylation of dapsone is predominantly catalyzed by CYP2C6/11 and CYP3A1. Studies have also shown that the formation of dapsone hydroxylamine is significantly greater in male rats compared to female rats, suggesting a sex-specific expression of the involved enzymes.

Experimental Protocols

A generalized experimental protocol for assessing the in vitro metabolism of dapsone in liver microsomes is as follows:

1. Microsomal Incubation:

  • Reaction Mixture: A typical incubation mixture contains pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein), dapsone at various concentrations (to determine kinetic parameters), and a NADPH-regenerating system (e.g., 1 mM NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: The mixture of microsomes, buffer, and dapsone is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Incubation: The reaction is carried out at 37°C with gentle shaking for a specified time, ensuring linear metabolite formation.

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.

2. Sample Processing and Analysis:

  • Centrifugation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the parent drug and its metabolites, is collected for analysis.

  • Quantification: The concentration of dapsone and its hydroxylamine metabolite is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or UV detection.

Visualizing the Process

To illustrate the metabolic pathway and the experimental workflow, the following diagrams are provided.

G Metabolic Pathway of Dapsone N-Hydroxylation Dapsone Dapsone DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH N-Hydroxylation CYPs_Human Human CYPs (CYP2C19, 2C9, 3A4, 2E1) CYPs_Human->Dapsone CYPs_Rat Rat CYPs (CYP2C6/11, 3A1) CYPs_Rat->Dapsone G Experimental Workflow for In Vitro Dapsone Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human or Rat) Preincubation Pre-incubation at 37°C Microsomes->Preincubation Dapsone Dapsone Solution Dapsone->Preincubation NADPH_System NADPH-Regenerating System Initiation Initiate with NADPH NADPH_System->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Solvent Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_MS HPLC-MS/MS Analysis Supernatant->HPLC_MS Data Data Analysis (Km, Vmax) HPLC_MS->Data

References

A Comparative Guide to the Structural Validation of Synthesized N-Acetyl Dapsone Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring drug safety and efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of N-Acetyl dapsone (B1669823), a primary metabolite of the antibacterial drug dapsone.

This document outlines the synthesis of N-Acetyl dapsone and presents its structural validation primarily through ¹H and ¹³C NMR spectroscopy. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to offer a practical guide for laboratory application.

Synthesis of this compound

This compound is synthesized from its parent compound, dapsone, through a straightforward N-acetylation reaction. This reaction selectively acetylates one of the two primary amino groups of the dapsone molecule.

Experimental Protocol: N-Acetylation of Dapsone

A common and effective method for the N-acetylation of dapsone involves the use of acetic anhydride (B1165640) as the acetylating agent.

Materials:

  • Dapsone

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice-cold water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve a known quantity of dapsone in glacial acetic acid within a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture gently for a designated period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the this compound product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water mixture.

Synthesis_Workflow Dapsone Dapsone Reaction N-Acetylation Reaction (Heating) Dapsone->Reaction Reagents Acetic Anhydride Glacial Acetic Acid Reagents->Reaction Precipitation Precipitation (Ice-cold Water) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification NAcetylDapsone This compound Purification->NAcetylDapsone

Caption: Workflow for the synthesis of this compound.

Structural Validation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), the connectivity and spatial arrangement of atoms can be elucidated.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve a small amount (typically 5-10 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Comparative NMR Data

The structural transformation from dapsone to this compound is clearly observable in their respective NMR spectra. The acetylation of one amino group leads to distinct changes in the chemical shifts of the aromatic protons and carbons, as well as the appearance of new signals corresponding to the acetyl group.

Table 1: Comparative ¹H NMR Data (DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
Dapsone-NH₂5.99s (broad)
H-2, H-66.59d
H-3, H-57.46d
This compound-NH₂(Varies)s (broad)
H-2', H-6'(Varies)d
H-3', H-5'(Varies)d
H-2, H-6(Varies)d
H-3, H-5(Varies)d
-NH-CO-(Varies)s
-CH₃~2.0-2.2s

Table 2: Comparative ¹³C NMR Data (DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
DapsoneC-1127.93
C-2, C-6112.59
C-3, C-5128.22
C-4152.38
This compoundC-1'(Varies)
C-2', C-6'(Varies)
C-3', C-5'(Varies)
C-4'(Varies)
C-1(Varies)
C-2, C-6(Varies)
C-3, C-5(Varies)
C-4(Varies)
-C=O~168-170
-CH₃~24-25

Note: Specific chemical shifts for this compound can vary slightly depending on the solvent and experimental conditions. The key diagnostic signals are the appearance of the acetyl methyl and carbonyl signals and the downfield shift of the aromatic protons and carbons on the acetylated ring.

Caption: Structural relationship between dapsone and this compound.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a primary tool for structural elucidation, other techniques provide complementary information and can be used for confirmation.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed information on molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural data.[1]Lower sensitivity compared to mass spectrometry, requires soluble samples.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[2]High sensitivity, small sample amount required, can be coupled with chromatographic separation.[2]Does not provide detailed stereochemical information, isomers can be difficult to distinguish.[3]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., -NH, -C=O).Fast, simple, and can be used for solid and liquid samples.Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules.Information about conjugated systems and chromophores.[4]Simple, quantitative, and useful for purity analysis.[1]Provides limited structural information.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing X-ray diffraction patterns.[5][6][7][8]Precise atomic coordinates, bond lengths, and bond angles, providing an absolute molecular structure.[5]Provides the most definitive structural information.[5]Requires a suitable single crystal, which can be difficult to obtain.[6]

Conclusion

NMR spectroscopy stands out as the most powerful and informative technique for the routine structural validation of synthesized this compound. The clear and predictable changes in the ¹H and ¹³C NMR spectra upon acetylation of dapsone provide unequivocal evidence of the successful synthesis. While other techniques such as mass spectrometry and IR spectroscopy offer valuable complementary data for confirming molecular weight and the presence of key functional groups, they do not provide the same level of detailed structural insight as NMR. For absolute structural confirmation, particularly of stereochemistry, X-ray crystallography is the gold standard, contingent on the ability to grow suitable crystals. For the majority of synthetic validation purposes in a research and development setting, a combination of NMR and mass spectrometry provides a robust and efficient workflow.

References

A Comparative Analysis of N-Acetyl Dapsone and Other Dapsone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of N-acetyl dapsone (B1669823) (monoacetyldapsone or MADDS), the primary metabolite of the versatile sulfone antibiotic dapsone. The comparison extends to dapsone itself and its other major metabolite, dapsone hydroxylamine (B1172632) (DDS-NOH), to offer a comprehensive overview of their pharmacological profiles. While quantitative data for N-acetyl dapsone is limited, this guide synthesizes available evidence to clarify the structure-activity relationships within this important class of compounds.

Introduction to Dapsone and Its Metabolism

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic antibiotic renowned for its dual antimicrobial and anti-inflammatory properties.[1] It is a cornerstone in the treatment of leprosy and dermatitis herpetiformis and sees use in various other dermatological and infectious conditions.[1][2] Upon oral administration, dapsone is metabolized in the liver via two primary pathways: N-acetylation and N-hydroxylation.[3]

  • N-acetylation , mediated by the N-acetyltransferase 2 (NAT2) enzyme, produces This compound (MADDS) . This is generally considered a detoxification pathway, with the rate of acetylation varying between individuals ("slow" vs. "fast" acetylators).[4]

  • N-hydroxylation , carried out by cytochrome P450 enzymes (CYP2E1, CYP2C isoforms), generates dapsone hydroxylamine (DDS-NOH) .[5] This metabolite is highly reactive and is believed to be responsible for both the potent anti-inflammatory effects and the significant hematologic side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[6][7]

The interplay between these pathways is crucial, as they determine the efficacy and toxicity profile of dapsone therapy in patients.

Dapsone_Metabolism cluster_key Metabolic Pathway Dapsone Dapsone (4,4'-diaminodiphenyl sulfone) MADDS This compound (MADDS) (Monoacetyldapsone) Dapsone->MADDS  N-acetylation  (NAT2) DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH  N-hydroxylation  (Cytochrome P450)

Figure 1. Primary metabolic pathways of dapsone.

Comparative Biological Activity

Evidence strongly indicates that the pharmacological activity of dapsone's metabolites differs significantly from the parent drug. This compound is generally considered to have low to negligible activity, whereas dapsone hydroxylamine is a highly potent, albeit toxic, metabolite.

Data Presentation: Activity of Dapsone and its Metabolites

The following table summarizes the known activities of dapsone and its primary metabolites. Due to the scarcity of research quantifying the activity of this compound, many entries reflect its established role as a less active compound.

Compound Antimicrobial Activity Anti-inflammatory Activity Primary Role/Toxicity
Dapsone Active . Bacteriostatic agent that inhibits bacterial dihydrofolic acid synthesis.[8]Active . Inhibits neutrophil myeloperoxidase (MPO), adherence, and chemotaxis.[9][10]Parent drug with dual therapeutic activities.
This compound (MADDS) Considered Inactive/Low Activity . The acetylation of the amino group is believed to abrogate the antimicrobial effect.Low to Clinically Insignificant Activity . Some studies suggest mild anti-inflammatory properties, but they are not considered clinically significant.[11]Major, largely inactive metabolite. Considered a detoxification product.[4]
Dapsone Hydroxylamine (DDS-NOH) Data not available; not its primary mechanism of action.Highly Active . Considered more potent than dapsone in inhibiting certain inflammatory pathways.[11]Active metabolite responsible for therapeutic anti-inflammatory effects and major hematologic toxicity (hemolysis, methemoglobinemia).[7][12]
Quantitative Antibacterial Data: Dapsone

While comparative data is lacking for its derivatives, the minimum inhibitory concentrations (MIC) for dapsone have been established against various pathogens.

Organism MIC Range / Value Reference
Propionibacterium acnesMIC₉₀: 8 µg/mL[8]
Staphylococcus aureus (MSSA & MRSA)MIC₅₀: 128 µg/mL, MIC₉₀: 256 µg/mL[13]
Streptococcus pyogenesSome strains inhibited at 4-64 µg/mL[13]
Gram-negative bacilliGenerally poor activity (MIC₅₀ >512 µg/mL)[13]

Mechanisms of Action

The distinct activities of dapsone and its derivatives stem from their different chemical structures and interactions with biological targets.

Antimicrobial Mechanism of Dapsone

Dapsone functions as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By competing with the enzyme's natural substrate, para-aminobenzoic acid (PABA), dapsone halts the production of dihydrofolic acid, a precursor for DNA synthesis, thus exerting a bacteriostatic effect.[8] The acetylation of one of the amino groups in this compound is thought to prevent its binding to the DHPS active site, explaining its lack of significant antibacterial activity.

Dapsone_Antimicrobial_MOA cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid (Essential for DNA Synthesis) DHPS->DHF Catalyzes synthesis of Dapsone Dapsone Dapsone->DHPS Competitively Inhibits

Figure 2. Dapsone's antimicrobial mechanism of action.
Anti-inflammatory Mechanism of Dapsone and DDS-NOH

The anti-inflammatory effects of dapsone are primarily linked to its ability to modulate neutrophil function. Dapsone and, more potently, its hydroxylamine metabolite (DDS-NOH), are known to:

  • Inhibit Myeloperoxidase (MPO): MPO is an enzyme within neutrophils that produces hypochlorous acid (a reactive oxygen species) used to kill pathogens, but which can also cause tissue damage during inflammation. Inhibition of MPO is a key anti-inflammatory action.[9]

  • Suppress Neutrophil Adherence and Chemotaxis: Dapsone can interfere with the signal transduction pathways that allow neutrophils to migrate to and accumulate at sites of inflammation.[10]

  • Scavenge Reactive Oxygen Species (ROS): The drug may also directly neutralize damaging oxygen radicals.[8]

DDS-NOH is reported to be more effective than the parent compound in suppressing certain inflammatory mediators.[11] In contrast, studies have shown this compound to be ineffective at inhibiting neutrophil trafficking, a key anti-inflammatory measure.

Experimental Protocols

Detailed methodologies for direct comparative studies are scarce. However, standard assays are used to determine the antibacterial and anti-inflammatory activities described.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is typically determined using the broth microdilution method as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound (e.g., dapsone) is serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serially Dilute Dapsone in Microtiter Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Plate and Determine Lowest Concentration with No Visible Growth (MIC) D->E

Figure 3. Workflow for MIC determination.
Neutrophil Chemotaxis Assay

The anti-inflammatory effect on neutrophil migration can be assessed using a Boyden chamber assay or similar chemotaxis system.

Experimental Protocol:

  • Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood.

  • Pre-incubation: Isolated neutrophils are pre-incubated with various concentrations of the test compounds (dapsone, MADDS, DDS-NOH) or a vehicle control.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which has two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., interleukin-8).

  • Cell Migration: The pre-treated neutrophils are placed in the upper chamber and allowed to migrate through the membrane toward the chemoattractant for a set period.

  • Quantification: The number of cells that have successfully migrated to the lower chamber is quantified, typically by cell counting via microscopy or flow cytometry. A reduction in migrated cells compared to the control indicates an inhibitory effect.

Conclusion

The available evidence clearly delineates the structure-activity relationships among dapsone and its primary metabolites.

  • Dapsone serves as the active parent drug, possessing both moderate antimicrobial and significant anti-inflammatory properties.

  • This compound (MADDS) is the product of a detoxification pathway and is considered to have clinically insignificant pharmacological activity compared to the parent compound.

  • Dapsone hydroxylamine (DDS-NOH) is a highly active metabolite that is crucial for dapsone's potent anti-inflammatory effects but is also the primary mediator of its hematologic toxicity.

For drug development professionals, this highlights that derivatization at the N-acetyl position is unlikely to yield compounds with enhanced activity and underscores the therapeutic potential and toxicological challenges associated with the N-hydroxylamine metabolite. Future research into novel dapsone derivatives should focus on separating the potent anti-inflammatory effects from the oxidative toxicity associated with the hydroxylamine moiety.

References

N-Acetyl Dapsone Levels: A Comparative Analysis in Rapid vs. Slow Acetylators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-acetyl dapsone (B1669823) (monoacetyldapsone or MADDS) levels in individuals categorized as rapid versus slow acetylators. This distinction is primarily governed by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, a key player in the metabolism of dapsone and numerous other drugs. Understanding these differences is crucial for optimizing drug efficacy and minimizing adverse reactions.

Executive Summary

The metabolism of dapsone, a sulfone antibiotic and anti-inflammatory agent, is significantly influenced by the acetylator phenotype of an individual. Dapsone is primarily metabolized via two pathways: N-acetylation to the less active metabolite N-acetyl dapsone (MADDS) and N-hydroxylation to a potentially toxic metabolite, dapsone hydroxylamine. The rate of N-acetylation is determined by the activity of the NAT2 enzyme. Individuals with higher NAT2 activity are classified as "rapid acetylators," while those with reduced activity are "slow acetylators."

This guide reveals that rapid acetylators generally exhibit higher plasma concentrations of this compound and excrete more of this metabolite compared to slow acetylators. However, the direct impact on standard pharmacokinetic parameters of MADDS (Cmax, Tmax, AUC, t1/2) is not consistently reported across all studies, with some research indicating no significant differences. A more reliable indicator of the acetylator phenotype is the ratio of MADDS to dapsone (DDS) in plasma.

Data Presentation: Pharmacokinetic Parameters

Direct comparative data for the pharmacokinetic parameters of this compound (MADDS) between rapid and slow acetylators is limited and presents some conflicting findings in the literature. While some studies report no significant difference in the overall pharmacokinetics of MADDS between the two groups, others indicate that the mean plasma concentration of MADDS is significantly lower in slow acetylators.[1]

A more established and consistently reported metric for differentiating between acetylator phenotypes is the plasma ratio of this compound (MADDS) to dapsone (DDS).

ParameterRapid AcetylatorsSlow AcetylatorsKey Observations
Plasma MADDS/DDS Ratio Significantly HigherSignificantly LowerThis ratio is a reliable indicator of the NAT2 phenotype. Rapid acetylators efficiently convert dapsone to MADDS, resulting in a higher ratio.
Urinary Excretion of MADDS Significantly HigherSignificantly LowerRapid acetylators excrete a greater amount of the acetylated metabolite in urine.[1]
Plasma MADDS Concentration Generally HigherGenerally LowerThe increased metabolic activity in rapid acetylators leads to higher circulating levels of this compound.

Note: The absolute values for Cmax, Tmax, AUC, and t1/2 for this compound are not consistently available for a direct comparison in a tabular format due to variability in study designs and reported outcomes. Some studies have reported no statistically significant differences in these parameters between the two phenotypes.[2]

Experimental Protocols

Determination of Acetylator Phenotype

The acetylator phenotype is typically determined by administering a single oral dose of dapsone and subsequently measuring the plasma concentrations of both dapsone (DDS) and its N-acetylated metabolite (MADDS).

  • Drug Administration: A single oral dose of 100 mg of dapsone is administered to fasting subjects.

  • Blood Sampling: Blood samples are collected at specific time points post-administration, commonly at 3 or 6 hours.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentrations of dapsone and this compound in the plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Phenotype Classification: The ratio of the plasma concentration of MADDS to DDS is calculated. A higher ratio is indicative of a rapid acetylator phenotype, while a lower ratio suggests a slow acetylator phenotype. The exact cut-off values for this ratio can vary slightly between studies.

Quantification of Dapsone and this compound by HPLC

A common method for the simultaneous quantification of dapsone and this compound in plasma is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Sample Preparation:

    • To a known volume of plasma (e.g., 1 mL), an internal standard is added.

    • Proteins are precipitated by adding a suitable agent (e.g., acetonitrile (B52724) or perchloric acid).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and may be further purified by liquid-liquid or solid-phase extraction.

    • The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.

    • Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

    • Detection: UV detection is performed at a wavelength where both dapsone and this compound exhibit significant absorbance (e.g., 280-295 nm).

  • Quantification: The concentrations of dapsone and this compound are determined by comparing their peak areas to those of known standards, corrected for the recovery of the internal standard.

Mandatory Visualization

DapsoneMetabolism Dapsone Dapsone (DDS) MADDS This compound (MADDS) (Less Active) Dapsone->MADDS Acetylation Hydroxylamine Dapsone Hydroxylamine (Potentially Toxic) Dapsone->Hydroxylamine N-Hydroxylation (Cytochrome P450) NAT2_slow NAT2 (Low Activity) NAT2_rapid NAT2 (High Activity)

Caption: Dapsone metabolic pathway highlighting the role of NAT2 in rapid vs. slow acetylators.

ExperimentalWorkflow cluster_subjects Subject Recruitment & Phenotyping cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation SubjectSelection Subject Selection (Healthy Volunteers) DapsoneAdmin Dapsone Administration (e.g., 100 mg oral dose) SubjectSelection->DapsoneAdmin BloodSampling Blood Sampling (e.g., 3 or 6 hours post-dose) DapsoneAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation HPLC HPLC Analysis (Quantification of DDS & MADDS) PlasmaSeparation->HPLC RatioCalculation Calculate MADDS/DDS Ratio HPLC->RatioCalculation PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) HPLC->PK_Analysis PhenotypeClassification Classify as Rapid or Slow Acetylator RatioCalculation->PhenotypeClassification

Caption: Experimental workflow for comparative analysis of this compound levels.

References

A Comparative Guide to Analytical Methods for the Simultaneous Measurement of Dapsone and N-Acetyl Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of dapsone (B1669823) (DDS) and its primary metabolite, N-acetyl dapsone (MADDS). The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and determining a patient's acetylator phenotype. This document presents a side-by-side analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The two predominant techniques for the simultaneous analysis of dapsone and this compound are HPLC-UV and LC-MS/MS. While both are powerful, they differ in sensitivity, specificity, and the complexity of instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique. It offers good precision and accuracy for quantifying dapsone and this compound in various biological matrices. However, its sensitivity may be limited for applications requiring very low detection limits.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to HPLC-UV.[1][2][3] This method is ideal for studies requiring the measurement of very low concentrations of the analytes, often encountered in pharmacokinetic studies with low dosage forms or in specific research applications. The use of an internal standard, such as a deuterated form of dapsone (Dapsone-d8), further enhances the accuracy and precision of the LC-MS/MS method.[1][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated HPLC-UV and LC-MS/MS methods for the simultaneous determination of dapsone and this compound.

Table 1: HPLC-UV Method Performance

ParameterDapsoneThis compoundReference
Linearity Range 5-50 µg/mL-[5]
Accuracy (% Recovery) 98.5-101.2%-[5]
Precision (% RSD) < 2%-[5]
Limit of Detection (LOD) 0.5 µg/mL-[5]
Limit of Quantification (LOQ) 1.5 µg/mL-[5]
Limit of Determination 10 ng/mL8 ng/mL[6]

Table 2: LC-MS/MS Method Performance

ParameterDapsoneThis compoundReference
Linearity Range 0.50–2500.00 ng/mL0.25–20.00 ng/mL[1][2]
Accuracy within 100±15%within 100±15%[1][2]
Precision (% RSD) < 15%< 15%[1][2]
Limit of Quantification (LOQ) 2 ng/mL2 ng/mL[3]
Lower Limit of Detection (LLOD) 0.5 ng/mL0.5 ng/mL[3]
Linearity Range 5.000–3000.000 ng/mL-[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

1. HPLC-UV Method

  • Sample Preparation: A rapid, one-stage protein precipitation method is commonly used for plasma and urine samples.[7]

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of methanol (B129727) and water (70:30 v/v) is often used.[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Detection: UV detection is performed at 286 nm or 295 nm.[5][6]

2. LC-MS/MS Method

  • Sample Preparation:

    • Liquid-Liquid Extraction: Plasma samples can be extracted using tertiary butyl methyl ether.[1][2]

    • Solid-Phase Extraction (SPE): An alternative is to use SPE cartridges for sample clean-up.[4]

    • Protein Precipitation: A simple solvent precipitation can also be employed.[3]

  • Chromatographic Conditions:

    • Column: A Chromolith C18 high-resolution column (100mm × 4.6mm) or an XTerra RP18 column (2.1 mm × 100 mm, 5.0 µm) can be used.[1][2][3]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and 2mM ammonium (B1175870) acetate (B1210297) or acetonitrile and 0.1% formic acid in water.[1][2][3]

    • Flow Rate: The flow rate is typically around 0.3 mL/min to 0.8 mL/min.[1][2][3]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific ion transitions for dapsone, this compound, and the internal standard.[1][2]

    • Ion Transitions:

      • Dapsone: m/z 249.3 → 156.1[1][2]

      • This compound: m/z 291.1 → 156.0[1][2]

      • Dapsone D8 (Internal Standard): m/z 257.3 → 160.0[1][2]

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for the simultaneous determination of dapsone and this compound.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Sample_Analysis Sample Analysis cluster_Validation_Parameters Method Validation Parameters cluster_Data_Analysis Data Analysis and Reporting Standard_Preparation Prepare Stock and Working Standards of Dapsone and this compound QC_Samples Prepare Quality Control (QC) Samples at Low, Medium, and High Concentrations Standard_Preparation->QC_Samples Sample_Preparation Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) QC_Samples->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC or UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Processing Data Acquisition and Processing Detection->Data_Processing Linearity Linearity and Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra-day and Inter-day) Accuracy->Precision Selectivity Selectivity and Specificity Precision->Selectivity LOD_LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) Selectivity->LOD_LOQ Stability Stability Studies LOD_LOQ->Stability Report Generate Validation Report Data_Processing->Report

Caption: Workflow for analytical method validation.

References

Safety Operating Guide

Navigating the Disposal of N-Acetyl Dapsone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Acetyl dapsone (B1669823), ensuring compliance with regulatory guidelines and fostering a culture of safety.

N-Acetyl dapsone, a primary metabolite of the antibacterial and anti-inflammatory compound dapsone, requires careful handling and disposal.[1][2][3] While it is not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), responsible disposal is paramount to prevent environmental contamination.

Summary of this compound Characteristics

For quick reference, the following table summarizes key data for this compound.

PropertyData
Chemical Name N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide
Synonyms Dapsone Monoacetyl Impurity, MADDS, NSC 27184
CAS Number 565-20-8
Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
Storage Temperature -20°C

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Initial Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Step 2: Waste Identification and Segregation

  • Do not dispose of this compound down the drain or in regular trash.

  • Segregate waste this compound from other laboratory waste streams to ensure proper handling.

Step 3: Primary Disposal Method - Incineration

The recommended method for the disposal of this compound is incineration.

  • Package the waste this compound in a clearly labeled, sealed container suitable for incineration.

  • The label should include the chemical name ("this compound"), CAS number (565-20-8), and any relevant hazard information.

Step 4: Engage a Licensed Hazardous Material Disposal Company

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.

  • Your EHS department will work with a licensed hazardous material disposal company that can provide a compliant incineration service.

Step 5: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used. This documentation is crucial for regulatory compliance and internal safety audits.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl dapsone
Reactant of Route 2
Reactant of Route 2
N-Acetyl dapsone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.